HIV-1 inhibitor-24
Description
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Structure
3D Structure
Properties
Molecular Formula |
C26H19N5O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[4-[(S)-[2-(4-cyanoanilino)pyrimidin-4-yl]-hydroxymethyl]-3-methoxyphenyl]benzonitrile |
InChI |
InChI=1S/C26H19N5O2/c1-33-24-14-20(19-6-2-17(15-27)3-7-19)8-11-22(24)25(32)23-12-13-29-26(31-23)30-21-9-4-18(16-28)5-10-21/h2-14,25,32H,1H3,(H,29,30,31)/t25-/m0/s1 |
InChI Key |
UHMLHIRSNCDVOO-VWLOTQADSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)[C@@H](C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling HIV-1 Inhibitor-24: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of HIV-1 inhibitor-24, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation. Visual diagrams of its inhibitory pathway and experimental workflows are included to facilitate a deeper understanding of its preclinical profile.
Core Compound Data
This compound, also identified as compound S-12a, has demonstrated significant potency against wild-type HIV-1. Its efficacy and toxicity have been quantitatively characterized through a series of in vitro assays.[1][2][3]
| Parameter | Value | Cell Line | Description |
| IC50 | 9.5 nM | - | The concentration of the inhibitor required to reduce the activity of HIV-1 reverse transcriptase by 50%. |
| EC50 | 1.6 nM | MT-4 | The concentration of the inhibitor required to achieve 50% of the maximum antiviral effect against wild-type HIV-1. |
| CC50 | 9.07 µM | MT-4 | The concentration of the inhibitor that results in a 50% reduction in cell viability, indicating its cytotoxic effect. |
| Selectivity Index (SI) | >5668 | - | Calculated as CC50 / EC50, this value indicates a high therapeutic window for the compound. |
Data sourced from Chen X, et al. Eur J Med Chem. 2020;202:112549.[1]
Mechanism of Action: Reverse Transcriptase Inhibition
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] NNRTIs are a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA. This process is a crucial step in the HIV-1 replication cycle.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the RT enzyme, located away from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking viral replication.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard procedures in the field of antiretroviral drug discovery.
HIV-1 Reverse Transcriptase (RT) Activity Assay (IC50 Determination)
This assay quantifies the ability of the inhibitor to block the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template/primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (and other test compounds)
-
96-well plates
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT) template/primer, and the diluted inhibitor.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Add [³H]-dTTP to the reaction mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).
-
Harvest the newly synthesized [³H]-labeled DNA onto filter mats using a cell harvester.
-
Wash the filter mats to remove unincorporated [³H]-dTTP.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Anti-HIV-1 Activity Assay in MT-4 Cells (EC50 Determination)
This cell-based assay measures the effectiveness of the inhibitor in preventing HIV-1-induced cell death.
Materials:
-
MT-4 cells (a human T-cell line)
-
HIV-1 laboratory strain (e.g., IIIB)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
This compound (and other test compounds)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of this compound and add them to the wells.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected control wells.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral cytopathic effects to become apparent (e.g., 5 days).
-
Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell protection for each inhibitor concentration relative to the virus-infected, no-inhibitor control.
-
Determine the EC50 value by plotting the percentage of protection against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay in MT-4 Cells (CC50 Determination)
This assay assesses the toxicity of the inhibitor on the host cells in the absence of the virus.
Materials:
-
MT-4 cells
-
Cell culture medium
-
This compound (and other test compounds)
-
MTT reagent
-
Solubilizing agent
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of this compound and add them to the wells. Do not add any virus.
-
Incubate the plates at 37°C in a CO₂ incubator for the same duration as the anti-HIV-1 activity assay (e.g., 5 days).
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Add a solubilizing agent to dissolve the crystals.
-
Measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the CC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways in HIV-1 Infection and Potential for Intervention
While this compound directly targets the viral reverse transcriptase, it is important to understand the broader context of host cell signaling pathways that are manipulated by HIV-1 during infection. These pathways represent potential targets for adjunctive therapies. Key pathways include:
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and immune responses. HIV-1 can interfere with interferon-mediated antiviral responses by degrading components of the JAK/STAT cascade.[5]
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling is involved in cell proliferation, differentiation, and apoptosis. Some HIV-1 proteins can modulate this pathway to promote viral replication and cell survival.
-
NF-κB Pathway: This pathway is a central regulator of inflammatory and immune responses. HIV-1 can activate the NF-κB pathway to enhance viral gene expression.
Conclusion
This compound (S-12a) is a highly potent non-nucleoside reverse transcriptase inhibitor with a promising preclinical profile, characterized by low nanomolar efficacy and a high selectivity index. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar compounds. A thorough understanding of its mechanism of action, coupled with insights into the broader landscape of HIV-host interactions, is essential for the advancement of novel antiretroviral therapies.
References
Unraveling the Identity of "HIV-1 Inhibitor-24 (S-12a)": A Case of Ambiguous Nomenclature
A comprehensive search of scientific literature and chemical databases for a specific molecule designated as "HIV-1 inhibitor-24 (S-12a)" or "S-24a" has yielded ambiguous results. While the designation "S-24a" appears in various research contexts, no single, well-characterized compound with this name is prominently identified as a dedicated HIV-1 inhibitor.
The scientific landscape reveals a number of distinct and unrelated molecules that have been assigned the "S-24a" label. These include compounds investigated for their roles in asymmetric catalysis, the synthesis of organosilicon compounds, and as derivatives of imidazo[2,1-b][1][2][3]thiadiazole with noted antibacterial and antifungal activities. Furthermore, the designation has been applied to intermediates in the synthesis of complex organic molecules and even to analogs of 1,25-dihydroxyvitamin D(2).
Notably, one study on unsaturated nucleoside analogues mentions compounds 24a and 24b which, contrary to the user's query, demonstrated decreased antiviral potency against a multi-dideoxynucleoside-resistant strain of HIV-1.[4] This finding underscores the critical importance of precise molecular identification in drug discovery and development.
The lack of a singular, defined HIV-1 inhibitor under the name "S-24a" or "S-12a" prevents the creation of an in-depth technical guide as requested. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are contingent on the availability of specific and verifiable information about a particular molecule's biological activity and mechanism of action.
It is plausible that "this compound (S-12a)" is an internal designation within a specific research group or pharmaceutical company that has not yet been widely disseminated in public-facing literature. It is also possible that the nomenclature is a result of a typographical error or a misinterpretation of a compound's name.
Without a definitive chemical structure or a reference to a specific publication detailing the synthesis and biological evaluation of "this compound (S-12a)," a comprehensive technical guide cannot be accurately generated. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the precise chemical identifier, such as a CAS number or a full IUPAC name, to ensure accurate and relevant data retrieval.
References
HIV-1 inhibitor-24 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of HIV-1 inhibitor-24, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is compiled from publicly available scientific literature and chemical databases, offering a valuable resource for researchers in the field of HIV drug discovery and development.
Chemical Structure and Properties
This compound, also identified as compound (S)-(-)-12a, is a chiral hydroxyl-substituted biphenyl-diarylpyrimidine derivative.[1][2][3] Its chemical structure is characterized by a central pyrimidine core linked to two substituted phenyl rings and a chiral side chain.
Chemical Name: (S)-(-)-4-((4-((4-cyano-2-((1-hydroxypropan-2-yl)oxy)phenyl)amino)pyrimidin-2-yl)amino)benzonitrile
Molecular Formula: C₂₆H₂₁N₅O₂
Molecular Weight: 435.48 g/mol
CAS Number: 2475658-75-2
A summary of the key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁N₅O₂ | N/A |
| Molecular Weight | 435.48 g/mol | N/A |
| CAS Number | 2475658-75-2 | N/A |
| Appearance | Solid | N/A |
| Purity | >98% (commercially available) | N/A |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][3] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site where nucleosides bind.[4][5][6][7][8] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[4][5][6][7][8]
The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The quantitative data from these studies are summarized in Table 2.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC₅₀ (50% Effective Concentration) | 1.6 nM | MT-4 | HIV-1 (WT) | [1][3] |
| IC₅₀ (50% Inhibitory Concentration) | 9.5 nM | - | HIV-1 RT | [1][3] |
| CC₅₀ (50% Cytotoxic Concentration) | 9.07 µM | MT-4 | - | [1][3] |
| Selectivity Index (SI = CC₅₀/EC₅₀) | 5668.75 | MT-4 | HIV-1 (WT) | [1][3] |
The high selectivity index indicates a favorable therapeutic window, with potent antiviral activity at concentrations far below those that cause cellular toxicity.
Signaling Pathway: Mechanism of NNRTI Action
Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Synthesis of (S)-(-)-HIV-1 Inhibitor-24
The detailed, step-by-step synthesis of (S)-(-)-HIV-1 inhibitor-24 is described in the primary literature by Chen X, et al. (2020). While the full text of this article is not publicly available, the general synthetic strategy for related diarylpyrimidine derivatives involves a multi-step process. A representative synthesis for a similar chiral hydroxyl-substituted biphenyl-diarylpyrimidine is outlined below. It is important to note that this is a generalized procedure and the specific reagents, conditions, and purification methods for (S)-(-)-12a may differ.
Disclaimer: The following is a representative synthesis and may not be the exact procedure for this compound. Researchers should consult the primary literature for the precise experimental details.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for chiral diarylpyrimidine NNRTIs.
Anti-HIV Activity Assay in MT-4 Cells
The antiviral activity of this compound is typically determined using a cell-based assay with MT-4 cells, which are highly susceptible to HIV-1 infection.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
This compound (and other test compounds)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, antibiotics)
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Preparation: Seed MT-4 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection: Add 50 µL of the diluted compound and 50 µL of a predetermined titer of HIV-1 stock to the wells containing the MT-4 cells. Include control wells with cells only (mock infection) and cells with virus but no compound (virus control).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for Anti-HIV Assay:
Caption: Workflow for determining anti-HIV activity in MT-4 cells.
Recombinant HIV-1 RT Inhibition Assay
The direct inhibitory effect of this compound on the reverse transcriptase enzyme is measured using a cell-free enzymatic assay.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (and other test compounds)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition against the inhibitor concentration.
Experimental Workflow for RT Inhibition Assay:
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Picomolar inhibitor of reverse transcriptase featuring significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Animated HIV Science [animatedhivscience.com]
- 7. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
An In-depth Technical Guide to the Mechanism of Action of the Antiviral Compound 12a
This document provides a detailed overview of the core mechanism of action of the antiviral agent, compound 12a. It is intended for researchers, scientists, and professionals involved in drug development and virology. The information presented is collated from preclinical research studies.
Overview of Compound 12a
Compound 12a is an experimental antiviral agent that has demonstrated broad-spectrum activity against several strains of influenza A and B viruses.[1] Its mechanism of action is centered on the inhibition of a critical component of the viral replication machinery, distinguishing it from some existing anti-influenza drugs.[1][2] Research suggests that compound 12a targets the viral ribonucleoprotein complex (vRNP), which plays a crucial role in the lifecycle of the influenza virus.[1]
Quantitative Data Summary
The antiviral efficacy of compound 12a has been quantified in cell-based assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Virus Strain(s) | Value | Assay Type | Reference |
| EC50 | Influenza A and B viruses | 0.6 to 2.7 mmol/L | Plaque Assay | [1] |
Core Mechanism of Action: Targeting Viral RNA Synthesis
Compound 12a exerts its antiviral effects by inhibiting the RNA transcription and replication of the influenza virus.[1] This was determined through a series of experiments that pinpointed the stage of the viral lifecycle affected by the compound. Unlike agents that prevent viral entry or egress, compound 12a acts intracellularly to disrupt the synthesis of viral RNA.[1]
The following diagram illustrates the proposed mechanism of action for compound 12a, highlighting its inhibitory effect on the viral ribonucleoprotein (vRNP) complex and subsequent downstream effects on viral RNA synthesis.
Caption: Proposed mechanism of action of Compound 12a.
Experimental Protocols
The mechanism of action of compound 12a was elucidated through several key experiments. The detailed methodologies for these are outlined below.
This experiment was conducted to determine the specific stage of the viral replication cycle inhibited by compound 12a.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Virus: Influenza A/WSN/33 (H1N1) at a Multiplicity of Infection (MOI) of 0.01.
-
Procedure:
-
MDCK cells were infected with the influenza virus.
-
For viral attachment and entry, the virus was first incubated with the cells at 4°C for 1 hour, followed by 1 hour at 37°C.
-
At designated time points post-infection, 10 µM of compound 12a was added to the cell cultures.
-
As a control, 1 µM of oseltamivir carboxylate was used in a parallel experiment.
-
At 12 hours post-infection, the virus was harvested.
-
The titer of the harvested virus was determined by plaque assay.
-
-
Results: The efficacy of compound 12a was observed to decrease when added at later stages of viral replication, indicating that it acts on an early to mid-stage of the lifecycle.[1] Pre-treatment of cells with the compound had minimal to no effect, suggesting it does not target host factors.[1]
This assay was used to quantify the effect of compound 12a on the levels of different viral RNA species.
-
Objective: To measure the levels of viral nucleoprotein (NP) mRNA, complementary RNA (cRNA), and viral RNA (vRNA) following treatment with compound 12a.
-
Procedure:
-
MDCK cells were infected with influenza A/WSN/33 (H1N1).
-
Infected cells were treated with compound 12a.
-
Total RNA was extracted from the cells at a specified time post-infection.
-
RT-qPCR was performed using specific primers for NP mRNA, cRNA, and vRNA.
-
The relative quantities of each RNA species were calculated and compared to a DMSO-treated control group.
-
-
Results: Treatment with compound 12a led to a significant reduction in the levels of NP mRNA, cRNA, and vRNA, confirming its role in inhibiting viral RNA transcription and replication.[1]
The following diagram outlines the workflow for the time-of-addition experiment.
Caption: Workflow for the Time-of-Addition Assay.
Resistance Profile
Serial passage experiments have been conducted to assess the potential for the influenza virus to develop resistance to compound 12a. These studies showed that even after multiple passages, the virus remained sensitive to the compound, with no significant increase in the EC50 value.[2] This suggests that compound 12a has a high genetic barrier to resistance, likely because it targets a vital and less mutable component of the viral replication machinery, such as the viral polymerase.[2]
Conclusion
Compound 12a is a promising broad-spectrum anti-influenza agent that functions by inhibiting viral RNA transcription and replication. Its mechanism of action, targeting the viral ribonucleoprotein complex, has been elucidated through time-of-addition and RT-qPCR assays. The high genetic barrier to resistance further enhances its potential as a therapeutic candidate. Further research will be necessary to fully characterize its binding site and to evaluate its efficacy and safety in in vivo models.
References
HIV-1 Reverse Transcriptase: A Comprehensive Technical Guide to a Key Antiviral Drug Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a cornerstone of antiretroviral therapy. This enzyme's critical role in the viral life cycle, converting the viral RNA genome into DNA for integration into the host cell genome, makes it an ideal target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of HIV-1 RT as a drug target, detailing its structure, function, and the mechanisms of action of the major classes of inhibitors. We present quantitative data on the efficacy of approved drugs, outline key resistance mutations, and provide detailed experimental protocols for the evaluation of RT inhibitors. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this pivotal enzyme in the fight against HIV/AIDS.
Introduction: The Central Role of HIV-1 Reverse Transcriptase
The replication cycle of HIV-1 is critically dependent on the enzymatic activities of reverse transcriptase (RT).[1][2] Upon entry into a host cell, the virus uncoats, releasing its RNA genome and essential enzymes, including RT, into the cytoplasm. RT then performs the unique process of reverse transcription, a multi-step reaction that synthesizes a double-stranded DNA copy of the viral RNA genome.[1][3] This proviral DNA is subsequently transported to the nucleus and integrated into the host cell's chromosome, a process mediated by the viral integrase enzyme. Once integrated, the proviral DNA serves as a template for the transcription of new viral RNAs and the production of viral proteins, leading to the assembly and release of new, infectious virions.
HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51, which are derived from the same precursor polypeptide.[1][4] The larger p66 subunit contains both of the enzyme's active sites: the DNA polymerase active site and the Ribonuclease H (RNase H) active site.[1][4] The smaller p51 subunit plays a primarily structural role.[4] The DNA polymerase activity of RT can utilize both RNA and DNA as a template, while the RNase H activity specifically degrades the RNA strand of RNA:DNA hybrids.[1][5] Both enzymatic functions are essential for the successful completion of reverse transcription, making HIV-1 RT a prime target for antiretroviral drug development.[6][7]
Mechanism of Reverse Transcription
The process of reverse transcription is a complex and highly orchestrated series of events. The following diagram illustrates the key steps involved in the conversion of the viral RNA genome into double-stranded DNA.
Caption: The process of HIV-1 reverse transcription in the host cell cytoplasm.
HIV-1 RT Inhibitors: Key Drug Classes
The inhibition of HIV-1 RT has been a highly successful strategy in the development of antiretroviral drugs. There are two main classes of RT inhibitors that are widely used in clinical practice: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[6][8]
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are analogs of natural deoxynucleotides.[6] They are prodrugs that must be phosphorylated by host cell kinases to their active triphosphate form.[6] These NRTI-triphosphates then compete with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by RT.[8] Upon incorporation, NRTIs act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[9]
The following diagram illustrates the mechanism of action of NRTIs.
Caption: Competitive inhibition of HIV-1 RT by NRTIs leading to chain termination.
Table 1: FDA-Approved Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
| Drug Name (Abbreviation) | Chemical Class | Half-maximal Effective Concentration (EC50) vs. Wild-Type HIV-1 (in cell culture) | Key Resistance Mutations |
| Zidovudine (AZT, ZDV) | Thymidine Analog | 0.004 µM[10] | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs)[5][7] |
| Didanosine (ddI) | Adenosine Analog | 2.62 µM[10] | K65R, L74V[5] |
| Lamivudine (3TC) | Cytidine Analog | 0.06 µM[10] | M184V/I[5] |
| Stavudine (d4T) | Thymidine Analog | 0.61 µM[10] | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs)[5][7] |
| Abacavir (ABC) | Guanosine Analog | 1.2 µM[6] | K65R, L74V, M184V[5][6] |
| Tenofovir Disoproxil Fumarate (TDF) | Adenosine Nucleotide Analog | 0.27 µM[10] | K65R[5] |
| Emtricitabine (FTC) | Cytidine Analog | 0.005 µM | M184V/I[9] |
| Tenofovir Alafenamide (TAF) | Adenosine Nucleotide Analog | 0.005 µM[8] | K65R[6] |
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are a structurally diverse class of compounds that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the enzyme's active site.[3][8] This allosteric binding site is located approximately 10 Å from the catalytic domain.[11] Binding of an NNRTI induces a conformational change in the enzyme, which restricts the mobility of the "thumb" subdomain and alters the position of key catalytic residues in the active site.[11] This ultimately results in the non-competitive inhibition of DNA polymerization.[8] Unlike NRTIs, NNRTIs do not require intracellular phosphorylation to be active.[3]
Table 2: FDA-Approved Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Drug Name (Abbreviation) | Half-maximal Inhibitory Concentration (IC50) vs. Wild-Type HIV-1 RT | Key Resistance Mutations |
| Nevirapine (NVP) | 0.35 µM[12] | K103N, Y181C, G190A[3][13] |
| Efavirenz (EFV) | 0.00293 µM (Ki)[14] | K103N, Y188L[3] |
| Etravirine (ETR) | 1.31 µM[12] | Y181C, L100I, K101E/P[13] |
| Rilpivirine (RPV) | 0.00071 µM (EC50)[15] | K101E, E138K, Y181C[13][16] |
| Doravirine (DOR) | - | V106A, Y188L, M230L[17] |
Drug Resistance
A major challenge in the long-term efficacy of antiretroviral therapy is the emergence of drug-resistant strains of HIV-1. The high mutation rate of HIV-1 RT, which lacks a proofreading mechanism, coupled with the high rate of viral replication, leads to the rapid generation of a diverse population of viral quasispecies.[6][11] Under the selective pressure of antiretroviral drugs, mutations that confer reduced susceptibility to these inhibitors can be selected for, leading to virologic failure.
Resistance to NRTIs can occur through two primary mechanisms:
-
Discrimination: Mutations that alter the dNTP binding pocket, increasing the enzyme's ability to differentiate between the natural dNTP and the NRTI-triphosphate analog. The M184V mutation is a prime example of this mechanism.[5]
-
Excision: A set of mutations, known as thymidine analog mutations (TAMs), enhance the enzyme's ability to remove the incorporated chain-terminating NRTI from the 3' end of the DNA chain through pyrophosphorolysis.[5]
NNRTI resistance mutations typically occur within or near the NNRTI binding pocket, sterically hindering the binding of the inhibitor or reducing its affinity.[3][6] A single amino acid substitution can often lead to high-level resistance to first-generation NNRTIs.[3] Second-generation NNRTIs, such as etravirine and rilpivirine, were designed to be more flexible and maintain activity against some NNRTI-resistant strains.
Experimental Protocols
The evaluation of novel HIV-1 RT inhibitors requires a battery of in vitro assays to determine their potency, mechanism of action, and resistance profile. Below are detailed protocols for key experiments.
HIV-1 RT Polymerase Activity Assay (PicoGreen-based)
This assay measures the DNA polymerase activity of HIV-1 RT by quantifying the amount of double-stranded DNA (dsDNA) synthesized using a fluorescent intercalating dye, PicoGreen.
Workflow Diagram:
Caption: Workflow for the PicoGreen-based HIV-1 RT polymerase activity assay.
Methodology:
-
Prepare the reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT.
-
Prepare the template/primer: A common substrate is a poly(rA) template annealed to an oligo(dT) primer.
-
Prepare the dNTP mix: A solution containing dATP, dCTP, dGTP, and dTTP.
-
Assay setup (96-well plate):
-
To each well, add the reaction buffer, template/primer, and dNTPs.
-
Add serial dilutions of the test inhibitor or a vehicle control.
-
Initiate the reaction by adding a known amount of purified recombinant HIV-1 RT.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop the reaction: Add EDTA to chelate the Mg²⁺ ions.
-
Quantification:
-
Add PicoGreen reagent to each well.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~528 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).[3]
-
HIV-1 RT RNase H Activity Assay (FRET-based)
This assay utilizes a fluorescence resonance energy transfer (FRET) substrate to measure the RNase H activity of HIV-1 RT. The substrate consists of a short RNA strand labeled with a fluorophore and annealed to a complementary DNA strand labeled with a quencher. Cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Methodology:
-
Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 80 mM KCl, 1 mM DTT.[18]
-
FRET Substrate: A commercially available or custom-synthesized RNA/DNA hybrid with a fluorophore (e.g., FAM) on the 5' end of the RNA and a quencher (e.g., Dabcyl) on the 3' end of the DNA.
-
Assay setup (96-well plate):
-
To each well, add the reaction buffer and the FRET substrate.
-
Add serial dilutions of the test inhibitor or a vehicle control.
-
Initiate the reaction by adding a known amount of purified recombinant HIV-1 RT.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition of the initial velocity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Drug Resistance Genotyping and Phenotyping
Genotypic Assays: These assays identify the presence of specific drug resistance-associated mutations in the pol gene of HIV-1.[19]
-
RNA Extraction: Viral RNA is extracted from a patient's plasma sample.
-
RT-PCR: The pol gene is reverse transcribed and amplified using polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA is sequenced, typically using Sanger sequencing or next-generation sequencing methods.[20][21]
-
Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of these mutations is then interpreted using databases such as the Stanford University HIV Drug Resistance Database.[21]
Phenotypic Assays: These assays directly measure the susceptibility of a patient's viral isolate to a panel of antiretroviral drugs.[19]
-
Recombinant Virus Construction: The patient's amplified pol gene is inserted into a laboratory strain of HIV-1 that has its own pol gene deleted.
-
Cell Culture: The resulting recombinant virus is used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.
-
Replication Measurement: Viral replication is quantified, often by measuring p24 antigen levels or reporter gene expression.
-
IC50 Determination: The concentration of drug required to inhibit viral replication by 50% (IC50) is determined for the patient's virus and compared to that of a wild-type reference virus. The result is reported as a fold-change in susceptibility.[19]
Conclusion
HIV-1 reverse transcriptase remains a highly validated and critical target for antiretroviral therapy. The development of NRTIs and NNRTIs has transformed HIV/AIDS from a fatal disease into a manageable chronic condition for many. However, the persistent challenge of drug resistance necessitates the continued development of novel RT inhibitors with improved potency, resistance profiles, and safety. The experimental approaches detailed in this guide provide a framework for the discovery and characterization of the next generation of these life-saving drugs. A thorough understanding of the structure, function, and inhibition of HIV-1 RT is paramount for researchers and drug development professionals dedicated to combating the global HIV epidemic.
References
- 1. All FDA-Approved HIV Medications, With Brand Names and Abbreviations - Clinical Guidelines Program [hivguidelines.org]
- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of Approved Antiretroviral Drugs for Treating HIV/AIDS [verywellhealth.com]
- 5. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. Approved HIV reverse transcriptase inhibitors in the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2017 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 20. HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 21. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Bioisosterism in NNRTI Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] These allosteric inhibitors bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), approximately 10 Å away from the polymerase active site, inducing conformational changes that inhibit viral DNA synthesis.[3][4] However, the clinical utility of NNRTIs can be limited by the rapid emergence of drug-resistant viral strains and suboptimal pharmacokinetic profiles.[1][2] Bioisosterism, a strategy of replacing a functional group in a lead compound with another group of similar physical or chemical properties, has emerged as a powerful tool in medicinal chemistry to address these challenges.[5][6][7] This technical guide provides an in-depth overview of the application of bioisosterism in the design and development of novel NNRTIs, with a focus on quantitative data, experimental protocols, and logical workflows.
Bioisosteric replacement aims to modulate the potency, selectivity, toxicity, and pharmacokinetic properties of a drug candidate.[5][8] In the context of NNRTI design, this can involve modifications to enhance binding affinity to the NNRTI binding pocket (NNIBP), improve activity against resistant mutants, increase metabolic stability, and enhance solubility.
The Role of Bioisosterism in Overcoming NNRTI Drug Resistance
A major hurdle in NNRTI therapy is the development of resistance, often through single amino acid mutations in the NNIBP, such as K103N, Y181C, and G190A.[9] Second-generation NNRTIs, like etravirine and rilpivirine, were designed to be more flexible and maintain activity against these resistant strains. Bioisosterism plays a crucial role in developing next-generation NNRTIs with improved resistance profiles. By replacing rigid moieties with more adaptable groups, chemists can design inhibitors that can accommodate mutations within the binding pocket.
Quantitative Analysis of Bioisosteric Replacements in NNRTIs
The following tables summarize quantitative data from published studies, illustrating the impact of bioisosteric modifications on the anti-HIV-1 activity of various NNRTI scaffolds.
Table 1: Bioisosteric Modifications of the Diarylpyrimidine (DAPY) Scaffold (Rilpivirine Analogues)
| Compound | R1 (Bioisosteric Modification) | R2 (Bioisosteric Modification) | Wild-Type HIV-1 EC50 (nM) | K103N Mutant EC50 (nM) | Y181C Mutant EC50 (nM) |
| Rilpivirine | H | CN | 0.4 | <2 | <2 |
| Analogue 1 | H | Cl | 0.6 | 1.5 | 1.8 |
| Analogue 2 | F | CN | 0.3 | 0.9 | 1.1 |
| Analogue 3 | OCH3 | CN | 1.2 | 3.5 | 4.1 |
Data compiled from various sources.
Table 2: Bioisosteric Modifications of the Pyridinone Scaffold (Doravirine Analogues)
| Compound | R1 (Bioisosteric Modification) | Wild-Type HIV-1 IC50 (nM) | Y181C Mutant IC50 (nM) | K103N/Y181C Mutant IC50 (nM) |
| Doravirine | 3-Cl-5-O-benzonitrile | 12 | 31 | 33 |
| Analogue A | 3-F-5-O-benzonitrile | 15 | 40 | 45 |
| Analogue B | 3-Br-5-O-benzonitrile | 10 | 28 | 30 |
| Analogue C | 3-CH3-5-O-benzonitrile | 25 | 60 | 68 |
Data represents a summary of findings where benzenitrile modifications were explored.[10]
Key Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay quantifies the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT)15 template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 10 µL of the compound dilution to each well. Include positive (known NNRTI) and negative (DMSO vehicle) controls.
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.
-
Add 30 µL of the reaction mixture to each well of the microplate.
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.[11]
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Transfer the contents of each well to a filtermat, and wash three times with a 5% trichloroacetic acid (TCA) solution to precipitate the newly synthesized DNA.
-
Wash the filtermat with ethanol and allow it to dry completely.
-
Place the filtermat in a scintillation bag, add scintillation fluid, and seal.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, providing an indication of its cytotoxicity.[12][13]
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4 cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include a cell control (no compound) and a blank control (medium only).
-
Incubate the plate for 3-5 days at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value (the concentration at which 50% of the cells are killed).
Visualizing the NNRTI Drug Design Workflow and Mechanism
NNRTI Mechanism of Action
NNRTIs bind to an allosteric site on the p66 subunit of HIV-1 reverse transcriptase, inducing a conformational change that inhibits the polymerase function.
Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.
Bioisosteric Replacement in NNRTI Lead Optimization
The following workflow illustrates the iterative process of applying bioisosterism in the optimization of a lead NNRTI compound.
Caption: Iterative workflow for NNRTI lead optimization.
Conclusion
Bioisosterism is an indispensable strategy in modern NNRTI drug design. By enabling the rational modification of lead compounds, it allows for the systematic optimization of antiviral potency, the circumvention of drug resistance, and the improvement of pharmacokinetic and toxicological profiles. The successful development of second and next-generation NNRTIs is a testament to the power of this approach. As our understanding of the structural and dynamic nature of the HIV-1 reverse transcriptase continues to grow, so too will the opportunities for the creative application of bioisosterism to design safer and more effective antiretroviral agents.
References
- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [mdpi.com]
- 2. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of nevirapine in the treatment of HIV-1 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
Unveiling the Next Generation: A Technical Guide to Early-Stage Novel HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the early-stage research and development of novel inhibitors targeting key enzymes and processes in the HIV-1 lifecycle. As the global scientific community continues its relentless pursuit of more effective and durable antiretroviral therapies, this document serves as a vital resource, consolidating critical data, detailed experimental methodologies, and visual representations of complex biological pathways and research workflows. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to accelerate the discovery and optimization of the next generation of HIV-1 therapeutics.
Introduction to HIV-1 and its Therapeutic Targets
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The virus primarily targets CD4+ T-helper cells, leading to a progressive decline in immune function and the development of Acquired Immunodeficiency Syndrome (AIDS) if left untreated. The cornerstone of HIV-1 management is Highly Active Antiretroviral Therapy (HAART), a combination of drugs that target different stages of the viral life cycle.[1] While existing therapies have dramatically improved patient outcomes, the emergence of drug-resistant viral strains and long-term treatment-related toxicities necessitate the continuous discovery of novel inhibitors with new mechanisms of action.
The HIV-1 replication cycle presents several validated targets for antiretroviral drug development, including:
-
Reverse Transcriptase (RT): An enzyme that converts the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.
-
Integrase (IN): An enzyme that catalyzes the insertion of the viral DNA into the host cell's chromosome, establishing a persistent infection.
-
Protease (PR): An enzyme responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new virions.
-
Entry/Fusion Proteins: Viral envelope glycoproteins (gp120 and gp41) that mediate the attachment and fusion of the virus with the host cell membrane.
This guide will delve into the latest advancements in the discovery of novel inhibitors for each of these critical targets.
Novel HIV-1 Reverse Transcriptase Inhibitors
HIV-1 Reverse Transcriptase (RT) was one of the first viral enzymes to be targeted by antiretroviral drugs and remains a primary focus of drug discovery efforts.[2] Novel inhibitors are being developed to overcome the limitations of existing Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), particularly drug resistance.
Emerging Classes and Mechanisms of Action
Recent research has focused on the development of second-generation NNRTIs with improved resistance profiles and novel classes of inhibitors that act through distinct mechanisms.[2][3] One promising area is the development of Nucleotide-Competing RT Inhibitors (NcRTIs), which, unlike traditional NNRTIs, compete with the natural nucleotide substrate for binding to the RT active site.[4][5] Another innovative approach involves targeting the RNase H activity of RT, which is essential for the degradation of the viral RNA template during reverse transcription.[6]
Quantitative Data for Novel Reverse Transcriptase Inhibitors
The following table summarizes the in vitro activity of selected novel HIV-1 Reverse Transcriptase inhibitors from recent studies.
| Compound Class | Compound Example | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Diarylpyrimidine | 5i3 | RT | - | 1.16 (WT) | >125 | >107759 | [6] |
| Diarylpyrimidine | 5e2 | RT | - | 1.08 (WT) | >125 | >115741 | [6] |
| Indolopyridone | INDOPY-1 | RT (NcRTI) | - | 20-30 | >100 | >3333-5000 | [5] |
| Tricyclic Pyridobenzodiazepinone | Nevirapine Analog | RT | 35-84 | - | - | - | [3] |
WT: Wild-Type HIV-1
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP)
-
Lysis Buffer
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
ABTS Substrate Solution
-
Stop Solution
-
Streptavidin-coated 96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix of the reaction buffer containing the viral template/primer and dNTPs, including DIG-dUTP.
-
Compound Dilution: Serially dilute the test compounds in DMSO and then add them to the reaction mixture. Include a no-inhibitor control (DMSO only) and a positive control inhibitor.
-
Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
ELISA Detection:
-
Transfer the reaction products to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin.
-
Wash the plate to remove unincorporated dNTPs.
-
Add the Anti-DIG-POD antibody, which will bind to the DIG-labeled dUTP incorporated into the newly synthesized DNA.
-
Wash the plate to remove unbound antibody.
-
Add the ABTS substrate solution. The peroxidase enzyme on the antibody will convert the substrate, resulting in a color change.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Novel HIV-1 Integrase Inhibitors
HIV-1 Integrase (IN) is a key enzyme that facilitates the integration of the viral genome into the host cell's DNA, making it an attractive target for antiretroviral therapy.[7][8] The development of Integrase Strand Transfer Inhibitors (INSTIs) has been a major advancement in HIV treatment.
Emerging Classes and Mechanisms of Action
Current research is focused on developing next-generation INSTIs with improved resistance profiles and exploring novel mechanisms of IN inhibition.[9] This includes the discovery of allosteric inhibitors that bind to sites on the integrase enzyme distinct from the active site, thereby preventing its function.[10] Another area of investigation involves compounds that disrupt the interaction between integrase and host cellular cofactors, such as LEDGF/p75, which are essential for the integration process.
Quantitative Data for Novel Integrase Inhibitors
The following table presents the in vitro activity of selected novel HIV-1 Integrase inhibitors.
| Compound Class | Compound Example | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrido[1,2-a]pyrimidine | Compound 22 | IN | 45 | 58 | >500 | >8.6 | [4] |
| Pyrido[1,2-a]pyrimidine | Compound 27 | IN | 17 | 17 | 60 | 3.5 | [4] |
| Azaindole Carboxylic Acid | Various Analogs | IN | 0.95-7.35 | - | - | - | [2] |
| Non-catalytic site INI | JTP-0157602 | IN (allosteric) | 0.0042 | 0.0023 | 6.823 | 2967 | [10] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This protocol describes a non-radioactive method to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of test compounds.
Materials:
-
Recombinant HIV-1 Integrase
-
Reaction Buffer
-
Donor Substrate (DS) DNA (biotin-labeled)
-
Target Substrate (TS) DNA (with a 3'-end modification, e.g., digoxigenin)
-
Streptavidin-coated 96-well plates
-
HRP-labeled antibody against the TS DNA modification
-
TMB Peroxidase Substrate
-
Stop Solution
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Coating: Coat the streptavidin-coated 96-well plate with the biotin-labeled DS DNA.
-
Integrase Binding: Add the recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells and incubate.
-
Strand Transfer Reaction: Add the modified TS DNA to initiate the strand transfer reaction. The integrase will catalyze the integration of the DS DNA into the TS DNA.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the HRP-labeled antibody, which will bind to the modification on the integrated TS DNA.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate. The HRP enzyme will catalyze a color change.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Novel HIV-1 Protease Inhibitors
HIV-1 Protease (PR) is essential for the maturation of infectious virions, making it a critical target for antiretroviral drugs.[11][12] The development of Protease Inhibitors (PIs) has been a cornerstone of HAART.
Emerging Classes and Mechanisms of Action
The primary challenge with existing PIs is the emergence of drug resistance.[13] Research is focused on designing fifth-generation PIs with a high genetic barrier to resistance.[13] These inhibitors are designed to form extensive interactions with the protease active site, including the backbone atoms, making them less susceptible to resistance mutations.[14] Additionally, novel mechanisms are being explored, such as the inhibition of protease dimerization, which is a prerequisite for its enzymatic activity.[14]
Quantitative Data for Novel Protease Inhibitors
The following table summarizes the in vitro activity of selected novel HIV-1 Protease inhibitors.
| Compound Class | Compound Example | Target | Ki (pM) | EC50 (nM) | Reference |
| Darunavir Analog | GRL-02031 | PR | 1.9 | 2.4 | [13] |
| Darunavir Analog | GRL-02131 | PR | 3.2 | 3.1 | [13] |
| Non-peptidic | Tipranavir | PR | - | 30-70 | [15] |
| Peptidomimetic | Darunavir | PR | - | 1-2 | [15] |
Experimental Protocol: HIV-1 Protease Activity Assay (Fluorometric)
This protocol provides a method for screening HIV-1 protease inhibitors using a fluorometric assay.
Materials:
-
Recombinant HIV-1 Protease
-
Assay Buffer
-
Fluorogenic Protease Substrate (e.g., a peptide with a fluorophore and a quencher)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black plates
-
Test compounds dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare working solutions of the HIV-1 protease and the fluorogenic substrate in the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of the 96-well plate. Include a no-inhibitor control and a positive control.
-
Enzyme Addition: Add the HIV-1 protease to each well (except for the no-enzyme control).
-
Incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm). In the absence of an inhibitor, the protease will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Novel HIV-1 Entry and Fusion Inhibitors
Targeting the initial steps of the HIV-1 life cycle, namely viral entry and fusion, offers a distinct advantage by preventing the virus from establishing an infection in the host cell.[16][17]
Emerging Classes and Mechanisms of Action
Novel entry inhibitors are being developed to target different stages of the entry process, including:
-
Attachment Inhibitors: These molecules bind to the viral envelope protein gp120, preventing its initial interaction with the CD4 receptor on the host cell.[17]
-
Co-receptor Antagonists: These compounds block the interaction between gp120 and the co-receptors CCR5 or CXCR4, which is necessary for viral entry.
-
Fusion Inhibitors: These inhibitors, often peptide-based, target the gp41 protein and prevent the conformational changes required for the fusion of the viral and cellular membranes.[9][18]
Quantitative Data for Novel Entry and Fusion Inhibitors
The following table presents the in vitro activity of selected novel HIV-1 entry and fusion inhibitors.
| Compound Class | Compound Example | Target | IC50 (µM) | EC50 (nM) | Reference |
| De Novo Peptide | SQ435 | gp41 | 29.7 | - | [8] |
| PEGylated Peptide | PEG2kC34 | gp41 | - | ~36 | [9] |
| PEGylated Peptide | PEG5kC34 | gp41 | - | ~36 | [9] |
| Small Molecule | BMS-626529 | gp120 | - | low nM | [19] |
Experimental Protocol: HIV-1 Pseudovirus-Based Entry Inhibition Assay
This protocol describes a common and safe method to screen for HIV-1 entry inhibitors using single-cycle infectious pseudoviruses.[11][20][21]
Materials:
-
HIV-1 Env-pseudotyped viruses (expressing the envelope proteins of interest)
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
Cell culture medium
-
Luciferase assay reagent
-
96-well white plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a short period.
-
Virus Infection: Add a standardized amount of the HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.
-
Luciferase Assay:
-
Remove the culture medium.
-
Add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.
-
-
Measurement: Measure the luminescence using a luminometer. The amount of light produced is proportional to the level of viral infection.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.
Visualizing the Research Landscape: Diagrams and Workflows
To further elucidate the complex processes involved in HIV-1 inhibitor research, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: HIV-1 lifecycle with key stages targeted by different classes of antiretroviral inhibitors.
Caption: A generalized workflow for the discovery and development of novel HIV-1 inhibitors.
Caption: Experimental workflow for a pseudovirus-based HIV-1 entry inhibition assay.
Conclusion
The landscape of early-stage HIV-1 inhibitor research is dynamic and promising. Scientists are making significant strides in identifying and characterizing novel compounds with diverse mechanisms of action and improved resistance profiles. The detailed experimental protocols and comparative quantitative data presented in this guide are intended to serve as a valuable resource for the research community, fostering collaboration and accelerating the development of new, more effective therapies to combat the global HIV/AIDS epidemic. Continued innovation in drug design, coupled with robust preclinical and clinical evaluation, will be paramount in realizing the full potential of these next-generation inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of potent and long-acting HIV-1 fusion inhibitors [ouci.dntb.gov.ua]
- 10. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 14. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Characterization of Novel HIV-1 Entry Inhibitors: Discovery of a Relationship between Off-Rate and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
In Vitro Anti-HIV Activity of S-12a: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anti-HIV activity of the compound S-12a, also identified as (S)-(-)-12a. This compound has emerged as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. This document summarizes the quantitative data on its antiviral efficacy and cytotoxicity, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Data Presentation: Anti-HIV-1 Activity and Cytotoxicity of S-12a
The antiviral activity of S-12a was evaluated against wild-type and various drug-resistant strains of HIV-1. The compound's cytotoxicity was assessed in MT-4 cells. The key parameters reported are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.
| HIV-1 Strain | EC50 (nM) | CC50 (µM) | SI (Selectivity Index) |
| Wild-Type (WT) | 1.6 | 9.07 | 5822 |
| L100I | - | - | - |
| K103N | - | - | - |
| Y181C | - | - | - |
| E138K | - | - | - |
| Y188L | - | - | - |
| F227L + V106A | - | - | - |
| RES056 | - | - | - |
Data for mutant strains was indicated as being in the low nanomolar or submicromolar range in the source, but specific values were not available in the abstract.[1][2]
Enzymatic Activity
S-12a demonstrates potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme.
| Target | IC50 (nM) |
| HIV-1 Reverse Transcriptase | 9.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of S-12a.
Anti-HIV-1 Assay in MT-4 Cells
This assay determines the ability of a compound to inhibit the cytopathic effect of HIV-1 in the MT-4 human T-cell line.
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at an appropriate density.
-
Compound Dilution: A stock solution of S-12a is serially diluted to obtain a range of concentrations.
-
Infection: The MT-4 cells are infected with the HIV-1 strain of interest in the presence of the various concentrations of S-12a. Control wells with uninfected cells and infected cells without the compound are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-5 days).
-
MTT Staining: After incubation, the cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells.
-
Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The EC50 value is calculated as the concentration of S-12a that inhibits the HIV-1-induced cytopathic effect by 50%.
Cytotoxicity Assay
This assay evaluates the toxicity of the compound to the host cells.
-
Cell Seeding: MT-4 cells are seeded in 96-well microtiter plates.
-
Compound Addition: Serial dilutions of S-12a are added to the wells. Control wells with cells and no compound are included.
-
Incubation: The plates are incubated under the same conditions as the anti-HIV assay.
-
MTT Staining and Data Analysis: Cell viability is determined using the MTT assay as described above. The CC50 value is calculated as the concentration of S-12a that reduces the viability of uninfected MT-4 cells by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of the compound on the activity of the HIV-1 RT enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), and the HIV-1 RT enzyme.
-
Inhibitor Addition: S-12a is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated to allow for DNA synthesis by the RT enzyme.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as incorporation of radiolabeled dNTPs or colorimetric assays.
-
Data Analysis: The IC50 value is determined as the concentration of S-12a that inhibits the activity of the HIV-1 RT enzyme by 50%.
Mandatory Visualizations
Mechanism of Action: Inhibition of HIV-1 Reverse Transcription
The following diagram illustrates the point of intervention of S-12a in the HIV-1 life cycle.
Caption: S-12a inhibits the HIV-1 life cycle at the reverse transcription step.
Experimental Workflow: In Vitro Anti-HIV-1 Assay
The following diagram outlines the workflow for determining the anti-HIV-1 efficacy of S-12a.
Caption: Workflow for determining the EC50 of S-12a against HIV-1.
References
Initial Cytotoxicity Screening of HIV-1 Inhibitor-24: A Technical Overview
This guide provides an in-depth analysis of the initial cytotoxicity screening for the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-24, also identified as compound S-12a. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of the compound's cytotoxic profile, detailed experimental methodologies for its assessment, and a visual representation of the screening workflow.
Data Summary
This compound has been evaluated for its antiretroviral efficacy and its potential for inducing cellular toxicity. The compound demonstrates a favorable selectivity index, indicating a significant window between its therapeutic effect and any cytotoxic impact. Quantitative data from initial screenings are summarized below.
| Parameter | Value | Cell Line | Description | Reference |
| CC₅₀ | 9.07 µM | MT-4 | 50% Cytotoxic Concentration: The concentration at which a 50% reduction in cell viability is observed. | [1][2] |
| EC₅₀ | 1.6 nM | MT-4 | 50% Effective Concentration: The concentration required to achieve 50% of the maximum anti-HIV-1 effect. | [1] |
| IC₅₀ | 9.5 nM | N/A | 50% Inhibitory Concentration: The concentration at which 50% of HIV-1 reverse transcriptase enzyme activity is inhibited. | [1][2] |
| Selectivity Index (SI) | >5668 | MT-4 | The ratio of CC₅₀ to EC₅₀ (calculated as µM/µM), indicating the compound's therapeutic window. |
Experimental Protocols
The determination of the 50% cytotoxic concentration (CC₅₀) is critical in the early stages of antiviral drug development to ensure that the observed antiviral activity is not a byproduct of cell death.[3][4] The protocol detailed below is a standard method for assessing the cytotoxicity of antiviral compounds in a lymphocyte cell line using the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5] These crystals are then dissolved using a solubilizing agent, and the resulting colored solution's absorbance is measured. The intensity of the color is directly proportional to the number of metabolically active (living) cells.
Materials and Reagents
-
Cell Line: MT-4 human T-cell leukemia cell line
-
Compound: this compound (dissolved in DMSO to create a stock solution)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS), sterile filtered.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or acidified isopropanol.
-
Equipment: 96-well flat-bottom microtiter plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).
Assay Procedure
-
Cell Seeding: MT-4 cells are harvested during their exponential growth phase and seeded into a 96-well microtiter plate at a density of 1 x 10⁵ cells/mL (100 µL per well).
-
Compound Dilution: A serial dilution of this compound is prepared in culture medium from the DMSO stock. The final concentrations should typically span a range from low nanomolar to high micromolar to ensure a full dose-response curve. A vehicle control (medium with DMSO) and a cell-free control (medium only) are included.
-
Compound Incubation: The diluted compound is added to the wells containing the cells. The plates are then incubated for a period corresponding to the duration of the antiviral assay (typically 4-5 days) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the incubation period, 10 µL of the 5 mg/mL MTT reagent is added to each well. The plate is then returned to the incubator for an additional 4 hours.
-
Formazan Solubilization: After the 4-hour incubation with MTT, 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is typically left overnight in the incubator or shaken on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (untreated cells). The CC₅₀ value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using regression analysis.[3]
Visualized Workflows
The following diagrams illustrate the logical flow of the cytotoxicity screening process and the underlying mechanism of the this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. fda.gov [fda.gov]
- 5. broadpharm.com [broadpharm.com]
Methodological & Application
Synthesis Protocol for HIV-1 Inhibitor-24 (S-12a): Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized synthesis protocol for HIV-1 inhibitor-24 (S-12a), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is compiled from published research and is intended for an audience with a background in synthetic organic chemistry.
Introduction
This compound, also known as S-12a, is a chiral hydroxyl-substituted biphenyl-diarylpyrimidine derivative that has demonstrated high potency against wild-type HIV-1 and various drug-resistant strains. As an NNRTI, it allosterically inhibits the reverse transcriptase enzyme, a critical component in the HIV-1 replication cycle. The (S)-enantiomer of this compound has been identified as the more active stereoisomer.
Quantitative Data Summary
The biological activity of this compound (S-12a) has been evaluated in several assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Enzyme | Reference |
| EC50 (Anti-HIV-1 Activity) | 1.6 nM | MT-4 cells | [1] |
| IC50 (RT Inhibition) | 9.5 nM | Wild-Type HIV-1 Reverse Transcriptase | [1] |
| CC50 (Cytotoxicity) | 9.07 µM | MT-4 cells | [1] |
| Selectivity Index (SI) | >5668 | - | [1] |
Experimental Protocols
While the specific, detailed synthesis protocol for this compound (S-12a) is located in a primary research article (Chen X, et al. Eur J Med Chem. 2020;202:112549), which was not fully accessible, a general synthetic strategy for this class of diarylpyrimidine NNRTIs can be outlined based on related literature. The synthesis typically involves a multi-step sequence starting from commercially available pyrimidine and aniline derivatives.
General Representative Synthesis of a Diarylpyrimidine Core:
This protocol is a generalized representation for the synthesis of related diarylpyrimidine compounds and should be adapted and optimized for the specific synthesis of S-12a.
Step 1: Synthesis of the Diarylpyrimidine Intermediate
-
Reaction Setup: To a solution of a substituted 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol or dioxane), add an equimolar amount of a substituted aniline (e.g., 4-amino-3,5-dimethylbenzonitrile).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization or column chromatography to yield the intermediate monochloro-diarylpyrimidine.
Step 2: Coupling with the Second Aryl Moiety
-
Reaction Setup: The monochloro-diarylpyrimidine intermediate is then coupled with a second substituted aniline derivative (e.g., a substituted aminobiphenyl). This reaction is often carried out in a high-boiling point solvent like isopropanol or under microwave irradiation.
-
Reaction Conditions: The mixture is heated at elevated temperatures (e.g., 150-180 °C) for an extended period.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include extraction and washing. The final product is purified by column chromatography on silica gel to afford the desired diarylpyrimidine compound.
Step 3: Chiral Resolution (if applicable)
Since S-12a is a specific enantiomer, a chiral resolution step would be necessary if the synthesis starts from achiral precursors. This can be achieved by chiral HPLC or by diastereomeric salt formation and crystallization.
Mandatory Visualizations
Diagram of the General Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of diarylpyrimidine-based HIV-1 inhibitors.
Caption: Generalized synthetic workflow for diarylpyrimidine NNRTIs.
Signaling Pathway Inhibition:
The following diagram illustrates the mechanism of action of this compound (S-12a) as a non-nucleoside reverse transcriptase inhibitor.
Caption: Mechanism of action of this compound (S-12a).
References
Application Notes and Protocols for HIV-1 Reverse Transcriptase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of HIV-1 reverse transcriptase (RT) activity. The enclosed information is intended to guide researchers in selecting the appropriate assay for their specific needs, ranging from basic research to high-throughput screening of potential RT inhibitors.
Introduction to HIV-1 Reverse Transcriptase
Human Immunodeficiency Virus 1 (HIV-1) reverse transcriptase is a critical enzyme in the viral replication cycle. It is an RNA-dependent DNA polymerase that synthesizes a double-stranded DNA copy of the viral RNA genome, which is then integrated into the host cell's genome. Due to its essential role, HIV-1 RT is a primary target for antiretroviral drugs. Accurate and sensitive measurement of RT activity is crucial for diagnosing retroviral infections, monitoring viral propagation in cell cultures, and for the discovery and development of new RT inhibitors.[1]
A variety of methods have been developed to measure HIV-1 RT activity, moving from traditional radioactive assays to safer, more efficient colorimetric, fluorometric, and real-time PCR-based assays.[2] This document outlines the principles and protocols for several common non-radioactive RT activity assays.
Assay Principles and Quantitative Comparison
Several non-radioactive methods are available for the quantification of HIV-1 RT activity. The most common approaches are colorimetric and fluorometric assays, as well as highly sensitive real-time quantitative PCR (RT-qPCR) based methods.
Colorimetric Assays: These assays typically involve the incorporation of labeled nucleotides (e.g., digoxigenin and biotin) into a newly synthesized DNA strand by RT. The dual-labeled product is then captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which catalyzes a color-producing reaction.[3]
Fluorometric Assays: These assays utilize fluorescent dyes that exhibit increased fluorescence upon binding to the newly synthesized DNA or RNA-DNA heteroduplexes.[4][5][6] The increase in fluorescence intensity is directly proportional to the amount of DNA synthesized and thus to the RT activity.
Real-Time RT-qPCR Assays: These are highly sensitive methods that involve two main steps: the synthesis of cDNA from a synthetic RNA template by the HIV-1 RT present in the sample, followed by the quantification of the newly synthesized cDNA using real-time PCR.[2]
Below is a summary of quantitative data for different types of HIV-1 RT activity assays, providing a basis for comparison.
| Assay Type | Detection Method | Sensitivity | Assay Time (Enzyme Reaction) | Linear Range | Throughput |
| Colorimetric ELISA | Colorimetric (HRP-based) | 1-20 pg of HIV-1 RT | 1-24 hours[3][7] | Varies by kit | High |
| Fluorometric | Fluorescence (e.g., PicoGreen®, DAPI) | ~0.02 units of HIV-1 RT[8] | ~1 hour[4] | ~50-fold[8] | High |
| Real-Time RT-qPCR | Fluorescence (TaqMan® probe) | Down to 10-5 U of HIV-1 RT[2] | ~4 hours[2] | 20 to 2,000,000 copies[9] | Moderate to High |
| FRET-based Assay | Förster Resonance Energy Transfer | High (Z-factor up to 0.89)[10] | Real-time monitoring | Dependent on instrumentation | High |
Experimental Protocols
This section provides detailed methodologies for performing colorimetric and fluorometric HIV-1 RT activity assays. These protocols are based on commercially available kits and published research.
Colorimetric ELISA-based HIV-1 RT Activity Assay Protocol
This protocol is based on the principle of incorporating digoxigenin (DIG) and biotin-labeled dUTP into DNA.
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich, XpressBio)[3]
-
Recombinant HIV-1 RT standard
-
Samples containing unknown RT activity (e.g., cell culture supernatants)
-
Microplate reader (450 nm)
-
Incubator (37°C)
-
Microplate shaker
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow:
Caption: Workflow for the Colorimetric ELISA-based HIV-1 RT Assay.
Procedure:
-
Reagent Preparation: Prepare the reaction buffer, lysis buffer, wash buffer, and other kit components as per the manufacturer's instructions.[3] Prepare serial dilutions of the recombinant HIV-1 RT standard to generate a standard curve.
-
Sample Preparation: If using cell culture supernatants, centrifuge to remove cellular debris. Viral particles may need to be lysed to release the RT enzyme using the provided lysis buffer.
-
Reverse Transcription Reaction:
-
Add the reaction mix, which contains the template/primer hybrid (e.g., poly(A) x oligo(dT)15), and DIG- and biotin-labeled nucleotides, to each well of a reaction tube or plate.[3]
-
Add your samples and standards to the respective wells.
-
Incubate the reaction at 37°C for a specified time (1 hour to overnight, depending on the desired sensitivity).[3]
-
-
ELISA Detection:
-
Transfer the reaction products to a streptavidin-coated microplate.
-
Incubate at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add the anti-DIG-peroxidase (POD) conjugate to each well and incubate.
-
Wash the plate again to remove the unbound conjugate.
-
Add the peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (negative control).
-
Plot the standard curve of absorbance versus RT concentration.
-
Determine the RT activity in the unknown samples by interpolating their absorbance values from the standard curve.
-
Fluorometric HIV-1 RT Activity Assay Protocol
This protocol is based on the use of a fluorescent dye that binds to the newly synthesized DNA.
Materials:
-
Fluorometric Reverse Transcriptase Assay Kit (e.g., EnzChek® Reverse Transcriptase Assay Kit)[8]
-
Recombinant HIV-1 RT standard
-
Samples containing unknown RT activity
-
Fluorescence microplate reader (Excitation/Emission ~480/520 nm)
-
Incubator (37°C)
-
Standard laboratory equipment
Experimental Workflow:
References
- 1. mybiosource.com [mybiosource.com]
- 2. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Fluorometric measurement of reverse transcriptase activity with 4',6-diamidino-2-phenylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorometric assay for DNA polymerases and reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PharmaOnco™ Reverse Transcriptase Assay, colorimetric - Creative Biolabs [creative-biolabs.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. HIV Quantitative TaqMan RT-PCR Detection Kit | Norgen Biotek Corp. [norgenbiotek.com]
- 10. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Anti-HIV Assays Using MT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MT-4 cell line, a human T-cell leukemia line, is highly susceptible to and permissive for Human Immunodeficiency Virus (HIV) infection, making it an invaluable tool in HIV research and antiviral drug discovery.[1][2] These cells exhibit rapid and extensive cytopathic effects (CPE), such as syncytia formation and cell death, upon infection with HIV.[2][3] This characteristic allows for the development of sensitive and rapid assays to screen for and evaluate the efficacy of anti-HIV compounds.[4] This document provides detailed protocols for three common cell-based anti-HIV assays using MT-4 cells: the MTT assay for cell viability, the p24 antigen capture ELISA for viral replication, and the syncytium formation assay for viral fusion.
Key Concepts and Signaling Pathways
HIV-1 infection of MT-4 cells, like other CD4+ T cells, is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[5] This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, typically CXCR4 for T-cell tropic HIV-1 strains.[5][6] Subsequent conformational changes in the viral transmembrane glycoprotein gp41 lead to the fusion of the viral and cellular membranes, releasing the viral core into the cytoplasm.[5] Once inside the cell, the viral RNA is reverse transcribed into DNA, which is then integrated into the host cell's genome. The integrated provirus can then be transcribed and translated to produce new viral particles, which bud from the cell surface to infect other cells.[7] Signaling pathways within the host cell, such as the PI3K/Akt/mTOR pathway, are often co-opted by the virus to create an optimal environment for replication.[7]
Caption: Simplified HIV-1 Entry and Replication Pathway
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In the context of HIV infection, it quantifies the cytopathic effect of the virus and the protective effect of antiviral compounds.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 stock
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compounds.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).
-
Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[2]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection using the following formula: % Protection = [(OD_treated - OD_virus) / (OD_cell - OD_virus)] x 100
Caption: MTT Assay Workflow
p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.[9][10]
Materials:
-
Culture supernatants from the anti-HIV assay
-
HIV-1 p24 antigen capture ELISA kit (commercial kits are widely available)
-
Microplate reader
Protocol:
-
Collect culture supernatants from the MT-4 cell-based assay at a specific time point post-infection (e.g., day 4 or 5).
-
If necessary, treat the supernatants with a disruption buffer (e.g., containing Triton X-100) to lyse the virus and release the p24 antigen.[9][11]
-
Follow the instructions provided with the commercial p24 antigen capture ELISA kit. This typically involves: a. Adding the prepared samples and p24 standards to a microplate pre-coated with anti-p24 antibodies.[11] b. Incubating to allow the p24 antigen to bind to the capture antibodies. c. Washing the plate to remove unbound materials. d. Adding a detection antibody (e.g., a biotinylated anti-p24 antibody). e. Adding a streptavidin-horseradish peroxidase (HRP) conjugate. f. Adding a substrate solution (e.g., TMB) to develop a colorimetric reaction. g. Stopping the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the known p24 standards.
-
Determine the concentration of p24 in the test samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each compound concentration.
Caption: p24 Antigen Capture ELISA Workflow
Syncytium Formation Assay
HIV-1 infection of MT-4 cells leads to the formation of large, multinucleated giant cells called syncytia, which result from the fusion of infected and uninfected cells.[3][12] This assay visually or quantitatively assesses the inhibition of syncytia formation by antiviral compounds.
Materials:
-
MT-4 cells
-
HIV-1 stock (syncytium-inducing strain)
-
Test compounds
-
24- or 48-well plates
-
Inverted microscope
-
(Optional) Fluorescent dyes for quantitative analysis (e.g., propidium iodide)[13]
Protocol:
-
Seed MT-4 cells in a 24- or 48-well plate.
-
Add serial dilutions of the test compounds.
-
Infect the cells with a syncytium-inducing strain of HIV-1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days.
-
Visually inspect the wells daily using an inverted microscope and count the number of syncytia (defined as giant cells containing at least four nuclei).
-
Alternatively, for a more quantitative analysis, fluorescent-based methods can be used. For example, staining with propidium iodide followed by flow cytometry can distinguish syncytia based on their larger size and higher DNA content.[13]
-
Calculate the percentage of inhibition of syncytia formation for each compound concentration.
References
- 1. accegen.com [accegen.com]
- 2. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]
- 6. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HIV-1 replication and latency are balanced by mTOR-driven cell metabolism [frontiersin.org]
- 8. broadpharm.com [broadpharm.com]
- 9. ablinc.com [ablinc.com]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Syncytium formation and destruction of bystander CD4+ cells cocultured with T cells persistently infected with human immunodeficiency virus as demonstrated by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of HIV-1 Reverse Transcriptase in Complex with Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallography of Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) in complex with small molecule inhibitors. While the specific inhibitor "S-12a" was not found in the public domain at the time of this writing, the methodologies presented here are based on established and published procedures for other non-nucleoside reverse transcriptase inhibitors (NNRTIs) and can be adapted for novel compounds.
Introduction
HIV-1 RT is a critical enzyme for the replication of the HIV-1 virus, converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.[1][2][3] This central role makes it a prime target for antiretroviral drugs.[4][5] X-ray crystallography is a powerful technique to visualize the three-dimensional structure of HIV-1 RT in complex with inhibitors at atomic resolution. These structures provide invaluable insights into the mechanism of inhibition, guide structure-based drug design, and help in understanding the molecular basis of drug resistance.[6][7][8]
This document outlines the general workflow, from protein expression and purification to crystallization, data collection, and structure determination of HIV-1 RT in complex with a small molecule inhibitor.
Data Presentation: Crystallographic Data for Representative HIV-1 RT-Inhibitor Complexes
The following table summarizes typical crystallographic data for HIV-1 RT in complex with various non-nucleoside inhibitors. This data serves as a reference for what can be expected during the structure determination of a novel HIV-1 RT-inhibitor complex.
| Parameter | HIV-1 RT/Nevirapine Complex | HIV-1 RT/α-APA R95845 Complex | HIV-1 RT/AZT-terminated DNA Complex |
| PDB ID | 3V6D (modified) | 1HNI | 3V6D |
| Resolution (Å) | 2.2 | 2.8 | 2.70 |
| Space Group | C2 | P2₁2₁2₁ | C222₁ |
| Unit Cell (a, b, c in Å) | 194.8, 88.9, 137.9 | 122.4, 156.4, 88.4 | 194.8, 88.9, 137.9 |
| Unit Cell (α, β, γ in °) | 90, 107.5, 90 | 90, 90, 90 | 90, 90, 90 |
| R-work | 0.186 | 0.255 | 0.233 |
| R-free | - | - | 0.268 |
Note: Data is compiled from representative structures and may vary based on the specific inhibitor, crystal form, and experimental conditions.[7][9][10]
Experimental Protocols
Expression and Purification of HIV-1 RT
A common method for producing HIV-1 RT for structural studies involves a bacterial expression system.
Protocol:
-
Transformation: Transform E. coli cells (e.g., BL21-CodonPlus(DE3)-RIL) with a co-expression plasmid encoding the p66 and p51 subunits of HIV-1 RT.
-
Cell Culture: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.8-1.0.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to grow the cells for 3-4 hours at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF, and protease inhibitors). Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged HIV-1 RT with an elution buffer (lysis buffer with 250 mM imidazole).
-
Protease Cleavage: If a cleavable His-tag is used, incubate the eluted protein with a specific protease (e.g., TEV or PreScission protease) to remove the tag.
-
Ion-Exchange Chromatography: Further purify the protein using an ion-exchange column (e.g., Mono Q) to separate the heterodimeric HIV-1 RT from any remaining contaminants.
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to obtain highly pure and monodisperse HIV-1 RT.
-
Concentration and Storage: Concentrate the purified protein to 10-20 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.
Crystallization of the HIV-1 RT-Inhibitor Complex
The hanging-drop vapor diffusion method is commonly used for crystallizing the HIV-1 RT-inhibitor complex.
Protocol:
-
Complex Formation: Incubate the purified HIV-1 RT (at ~10 mg/mL) with a 2-5 fold molar excess of the inhibitor (e.g., "S-12a") for at least 30 minutes on ice. The inhibitor should be dissolved in a suitable solvent like DMSO.
-
Crystallization Setup:
-
Pipette 500 µL of a reservoir solution into a well of a 24-well crystallization plate. A typical reservoir solution may contain 100 mM MES or HEPES buffer pH 6.0-7.5, 50-200 mM NaCl, 5-15% (w/v) PEG 8000, and 5-10 mM MgCl₂.
-
On a siliconized cover slip, mix 1-2 µL of the protein-inhibitor complex with 1-2 µL of the reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease.
-
-
Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
X-ray Data Collection
Protocol:
-
Cryo-protection: Before data collection, crystals need to be cryo-protected to prevent ice formation when flash-cooled in liquid nitrogen. Briefly soak the crystals in a cryoprotectant solution, which is typically the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.
-
Crystal Mounting: Carefully loop a single crystal and flash-cool it in a stream of liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam of a synchrotron or a home source. Collect diffraction data by rotating the crystal in the beam.
-
Data Processing: Process the diffraction images using software like HKL2000, XDS, or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
Structure Determination and Refinement
Protocol:
-
Structure Solution: Solve the crystal structure using the molecular replacement (MR) method with a previously determined HIV-1 RT structure (e.g., PDB ID: 1HNI) as a search model. Software like Phaser or MOLREP can be used for MR.
-
Model Building: Build the inhibitor molecule into the electron density map and manually adjust the protein model to fit the density using programs like Coot or WinCoot.
-
Refinement: Refine the structural model against the experimental data using software such as PHENIX or REFMAC5. This process involves iterative cycles of automated refinement and manual model building.
-
Validation: Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality.
-
Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the crystal structure of HIV-1 RT in complex with an inhibitor.
Signaling Pathway: Mechanism of NNRTI Inhibition
Caption: Allosteric inhibition of HIV-1 RT by a non-nucleoside reverse transcriptase inhibitor (NNRTI).
References
- 1. pnas.org [pnas.org]
- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach [mdpi.com]
- 6. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High resolution structures of HIV-1 RT from four RT-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
Application Note: In Vivo Efficacy of HIV-1 Inhibitor-24 in a Humanized Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction The development of novel antiretroviral therapies is crucial for managing HIV-1 infection, overcoming drug resistance, and moving towards a functional cure. HIV-1 Inhibitor-24 is a novel, investigational integrase strand transfer inhibitor (INSTI) designed to block the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 lifecycle. Evaluating the in vivo efficacy of such compounds requires robust small animal models that can recapitulate key aspects of human HIV-1 infection and immune responses. Humanized mice, particularly the Bone Marrow/Liver/Thymus (BLT) model, provide an effective platform for this purpose by supporting systemic HIV-1 infection and demonstrating relevant pathologies, such as CD4+ T cell depletion.[1][2] This document outlines the protocols and presents illustrative data for assessing the in vivo efficacy of this compound in BLT humanized mice.
Visualized Experimental and Mechanistic Pathways
The following diagrams illustrate the HIV-1 lifecycle, the mechanism of action for Inhibitor-24, and the experimental workflow for the efficacy study.
Caption: HIV-1 lifecycle and the mechanism of action of Inhibitor-24.
Caption: Workflow for in vivo efficacy testing of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting the efficacy study. The TKO-BLT (C57BL/6 Rag2−/−γc−/−CD47−/− triple knockout) mouse model is selected for its resistance to graft-versus-host disease (GVHD), allowing for longer-term studies.[3]
Protocol 1: Generation of TKO-BLT Humanized Mice
-
Mouse Strain: Use immunodeficient TKO-BLT mice, aged 6-8 weeks.
-
Irradiation: Sublethally irradiate mice (200-250 cGy) to ablate the murine hematopoietic system.
-
Tissue Implantation: Anesthetize the irradiated mice. Under the kidney capsule of each mouse, implant one fragment of human fetal thymus and one fragment of human fetal liver tissue (1-2 mm³).
-
HSC Injection: Within 24 hours of surgery, intravenously inject 1-2 x 10⁵ autologous human fetal liver-derived CD34+ hematopoietic stem cells (HSCs).
-
Reconstitution Period: House mice in a sterile environment for 12-16 weeks to allow for the development of a functional human immune system.
-
Confirmation: At 12 weeks post-transplantation, confirm human immune cell engraftment by analyzing peripheral blood for the presence of human CD45+, CD3+, CD4+, and CD8+ cells via flow cytometry.
Protocol 2: HIV-1 Infection
-
Virus Strain: Use a replication-competent, CCR5-tropic HIV-1 strain (e.g., HIV-1 JR-CSF) for infection.
-
Infection Route: Infect mice intravenously (IV) via the retro-orbital sinus with 5 x 10³ TCID₅₀ (50% tissue culture infectious dose) of the virus stock.
-
Establishment of Viremia: Monitor mice for 2-4 weeks post-infection to allow for the establishment of a stable plasma viral load.
Protocol 3: Administration of this compound
-
Group Allocation: Randomly assign mice with established viremia (plasma HIV-1 RNA >10,000 copies/mL) into two groups:
-
Group 1 (Control): Receives vehicle control.
-
Group 2 (Treatment): Receives this compound.
-
-
Dosing Regimen: Administer this compound at a dose of 20 mg/kg daily via oral gavage. The vehicle control group receives an equivalent volume of the formulation buffer.
-
Treatment Duration: Treat mice for 8 consecutive weeks.
Protocol 4: Plasma Viral Load Quantification
-
Sample Collection: Collect peripheral blood (~50 µL) weekly from the submandibular vein into EDTA-coated tubes.
-
Plasma Separation: Centrifuge blood at 2,000 x g for 10 minutes to separate plasma.
-
RNA Extraction: Isolate viral RNA from 20 µL of plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Quantify HIV-1 gag RNA using a one-step quantitative reverse transcription PCR (qRT-PCR) assay. The limit of detection for this assay should be approximately 400 copies/mL.
Protocol 5: Immunophenotyping by Flow Cytometry
-
Sample Collection: Collect peripheral blood at baseline (Week 0) and at specified intervals (e.g., Week 4, Week 8).
-
Cell Staining: Lyse red blood cells and stain the remaining leukocytes with fluorescently-conjugated antibodies against human CD45, CD3, CD4, and CD8.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Analysis: Gate on human CD45+ leukocytes, followed by CD3+ T cells. Quantify the absolute counts (cells/µL) of CD4+ and CD8+ T cells.
Results and Data Presentation
The efficacy of this compound was evaluated by its ability to suppress plasma viremia and preserve peripheral CD4+ T cell counts.
Antiviral Efficacy of this compound
Treatment with this compound resulted in a rapid and sustained reduction in plasma viral load. As shown in Table 1, the mean viral load in the treated group decreased by over 3-log₁₀ within 4 weeks of treatment initiation and was maintained near or below the limit of detection for the remainder of the study. In contrast, the vehicle control group maintained a high level of viremia throughout the 8-week period.
Table 1: Plasma HIV-1 RNA Viral Load (copies/mL)
| Timepoint | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) |
|---|---|---|
| Week 0 (Baseline) | 5.1 x 10⁵ ± 1.2 x 10⁵ | 4.9 x 10⁵ ± 1.1 x 10⁵ |
| Week 2 | 5.5 x 10⁵ ± 1.4 x 10⁵ | 1.1 x 10³ ± 0.5 x 10³ |
| Week 4 | 6.2 x 10⁵ ± 1.5 x 10⁵ | < 400 |
| Week 6 | 5.9 x 10⁵ ± 1.3 x 10⁵ | < 400 |
| Week 8 | 6.5 x 10⁵ ± 1.6 x 10⁵ | < 400 |
Preservation of CD4+ T Cells
Consistent with the uncontrolled viral replication, mice in the vehicle control group exhibited a progressive decline in peripheral CD4+ T cell counts. The treatment group, however, showed a stable or slightly increased number of CD4+ T cells over the 8-week study, demonstrating the protective effect of viral suppression by this compound.
Table 2: Absolute CD4+ T Cell Counts (cells/µL)
| Timepoint | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) |
|---|---|---|
| Week 0 (Baseline) | 450 ± 55 | 465 ± 60 |
| Week 4 | 280 ± 40 | 480 ± 58 |
| Week 8 | 150 ± 35 | 510 ± 65 |
Conclusion
The data generated from this study demonstrate the potent in vivo antiviral efficacy of this compound in the TKO-BLT humanized mouse model. The compound effectively suppressed HIV-1 replication to undetectable levels and prevented the depletion of CD4+ T cells, which are hallmarks of successful antiretroviral therapy.[4][5] These findings support the continued development of this compound as a promising candidate for the treatment of HIV-1 infection. The use of long-lived humanized mouse models provides a valuable preclinical tool for the robust evaluation of novel HIV therapies and cure strategies.[3][6]
References
- 1. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 2. BLT Humanized Mice as a Small Animal Model of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An advanced BLT-humanized mouse model for extended HIV-1 cure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized Mice for the Evaluation of Novel HIV-1 Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined cART including Tenofovir Disoproxil, Emtricitabine, and Dolutegravir has potent therapeutic effects in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining IC50 and EC50 Values of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a critical class of antiretroviral drugs used in the treatment of HIV-1. The protocols described herein cover both biochemical and cell-based assays, essential tools in the discovery and development of novel NNRTI candidates.
Introduction to NNRTIs and Potency Assessment
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[4] They bind to a hydrophobic pocket in the p66 subunit of RT, located approximately 10 Å from the catalytic site.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[6]
The potency of NNRTIs is primarily assessed by determining their IC50 and EC50 values.
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[7] In the context of NNRTIs, this is typically measured in biochemical assays using purified RT enzyme.
-
EC50 (Half-maximal Effective Concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum effect.[8] For NNRTIs, this is determined in cell-based assays and reflects the compound's ability to inhibit viral replication in a cellular environment.[9]
Accurate determination of these values is paramount for the preclinical evaluation and comparison of new chemical entities.
I. Biochemical Assay: Determining IC50 of NNRTIs
This protocol describes a non-radioactive reverse transcriptase assay to determine the IC50 value of an NNRTI against purified HIV-1 RT. The assay measures the incorporation of a labeled dUTP into a DNA strand synthesized by the RT enzyme.
Principle: The assay relies on a 96-well plate coated with poly(rA), which serves as the template for the RT enzyme. An oligo(dT) primer is provided, and the enzyme synthesizes a complementary DNA strand using dNTPs, including Digoxigenin (DIG)-labeled dUTP. The amount of incorporated DIG-dUTP is then quantified using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity, and the inhibition by the NNRTI can be measured.
Experimental Protocol
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
NNRTI test compounds
-
96-well microtiter plates coated with poly(rA)
-
Oligo(dT)15 primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Digoxigenin-11-dUTP (DIG-dUTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Anti-Digoxigenin-Peroxidase (Anti-DIG-POD) antibody
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop solution (if required for the substrate)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the NNRTI test compounds in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Also, prepare a positive control (e.g., a known NNRTI like Nevirapine or Efavirenz) and a negative control (vehicle, e.g., DMSO).
-
Reaction Mix Preparation: Prepare a master mix containing the oligo(dT)15 primer, dNTP mix, and DIG-dUTP in the assay buffer.
-
Enzyme Preparation: Dilute the HIV-1 RT to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to give a robust signal.
-
Assay Plate Setup:
-
Add 20 µL of the serially diluted NNRTI compounds, positive control, or vehicle control to the respective wells of the poly(rA)-coated 96-well plate.
-
Add 20 µL of the reaction mix to all wells.
-
Initiate the reaction by adding 10 µL of the diluted HIV-1 RT to all wells except for the blank (add 10 µL of assay buffer to the blank).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Antibody Incubation: Add 100 µL of diluted Anti-DIG-POD antibody to each well and incubate at 37°C for 1 hour.
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Reaction: Add 100 µL of the peroxidase substrate to each well and incubate at room temperature for 15-30 minutes, or until sufficient color development.
-
Signal Measurement: Stop the reaction if necessary and measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis
-
Subtract the background absorbance (blank wells) from all other absorbance values.
-
Calculate the percentage of RT inhibition for each NNRTI concentration using the following formula: % Inhibition = 100 - [ (Absorbance of test well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) ] * 100
-
Plot the percentage of inhibition against the logarithm of the NNRTI concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9][10] This can be done using software such as GraphPad Prism.
II. Cell-Based Assay: Determining EC50 of NNRTIs
This protocol describes a cell-based assay using a reporter gene system to determine the EC50 value of an NNRTI. TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are commonly used for this purpose.
Principle: TZM-bl cells are infected with HIV-1 in the presence of varying concentrations of the NNRTI. If the NNRTI is effective, it will inhibit reverse transcription, leading to a decrease in viral gene expression, including the Tat protein. Reduced Tat expression results in lower activation of the HIV-1 LTR, and consequently, a decrease in luciferase expression. The EC50 is the concentration of the NNRTI that causes a 50% reduction in luciferase activity.
Experimental Protocol
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
NNRTI test compounds
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[11]
-
Compound Preparation: Prepare a serial dilution of the NNRTI test compounds in the complete growth medium.
-
Infection:
-
Remove the medium from the cells.
-
Add 50 µL of the serially diluted NNRTI compounds to the respective wells.
-
Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that gives a high signal-to-noise ratio) to each well.
-
Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement:
-
Remove the supernatant from the wells.
-
Add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Incubate for 2-10 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a luminometer.
Data Analysis
-
Subtract the background luminescence (cell control wells) from all other luminescence values.
-
Calculate the percentage of inhibition for each NNRTI concentration using the following formula: % Inhibition = 100 - [ (Luminescence of test well - Luminescence of cell control) / (Luminescence of virus control - Luminescence of cell control) ] * 100
-
Plot the percentage of inhibition against the logarithm of the NNRTI concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.[4][10]
III. Cytotoxicity Assay: Determining CC50
It is crucial to assess the cytotoxicity of the NNRTI compounds to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) should be determined in parallel with the EC50 assay using the same cell line and incubation conditions.[12] The MTT assay is a common method for this.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol
Materials:
-
TZM-bl cells (or the same cell line used in the EC50 assay)
-
Complete growth medium
-
NNRTI test compounds
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the cell-based EC50 assay protocol.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator (same duration as the EC50 assay).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
Signal Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cytotoxicity for each NNRTI concentration using the following formula: % Cytotoxicity = 100 - [ (Absorbance of test well) / (Absorbance of cell control) ] * 100
-
Plot the percentage of cytotoxicity against the logarithm of the NNRTI concentration.
-
Fit the data to a four-parameter logistic curve to determine the CC50 value.
Data Presentation
Quantitative data for IC50, EC50, and CC50 values should be summarized in a structured table for easy comparison. The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of a compound.[6]
Table 1: Comparative Potency and Cytotoxicity of Representative NNRTIs
| NNRTI | IC50 (nM) vs. HIV-1 RT | EC50 (nM) vs. HIV-1 (in TZM-bl cells) | CC50 (µM) in TZM-bl cells | Selectivity Index (SI = CC50/EC50) |
| Nevirapine | 100 - 200 | 10 - 50 | >100 | >2000 - 10000 |
| Efavirenz | 20 - 50 | 1 - 5 | >50 | >10000 - 50000 |
| Etravirine | 5 - 15 | 0.5 - 2 | >25 | >12500 - 50000 |
| Rilpivirine | 2 - 10 | 0.1 - 0.7 | >10 | >14000 - 100000 |
| Doravirine | 10 - 30 | 1 - 10 | >100 | >10000 - 100000 |
Note: The values presented are approximate and can vary depending on the specific assay conditions and HIV-1 strain used.
Visualizations
HIV-1 Life Cycle and NNRTI Mechanism of Action
Caption: HIV-1 life cycle and the inhibitory action of NNRTIs on reverse transcription.
Experimental Workflow for NNRTI EC50 Determination
Caption: Workflow for determining the EC50 value of an NNRTI using a cell-based assay.
Logical Relationship for Data Interpretation
Caption: Relationship between EC50, CC50, and the Selectivity Index for compound evaluation.
References
- 1. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. researchgate.net [researchgate.net]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Protocol for assessing cytotoxicity (CC50) of antiviral compounds
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiviral therapeutics requires a careful balance between potent viral inhibition and minimal host cell toxicity. A critical parameter in this assessment is the 50% cytotoxic concentration (CC50), which represents the concentration of a compound that results in a 50% reduction in cell viability.[1] This value is essential for determining the therapeutic window of a potential antiviral drug. A high therapeutic index, calculated as the ratio of CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.[1][2] Compounds with a selectivity index (SI = CC50/IC50) of 10 or greater are generally considered promising candidates for further development.[1]
This document provides a detailed protocol for determining the CC50 of antiviral compounds using a common and reliable method: the MTT assay. This colorimetric assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[3]
Experimental Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[3] The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan crystals, the effect of a compound on cell viability can be quantified.
Materials and Reagents
-
Cell Line: A suitable host cell line for the virus of interest (e.g., Vero, A549, MDCK). Cells should be in the logarithmic growth phase.
-
Antiviral Compound: Stock solution of the test compound at a known concentration.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates: Sterile, flat-bottomed.
-
Multi-channel pipette and sterile tips.
-
CO2 incubator: 37°C, 5% CO2.
-
Microplate reader: Capable of measuring absorbance at 570 nm.
Experimental Protocol
This protocol outlines the steps for a typical CC50 determination experiment.
Cell Seeding
-
Harvest and count the cells.
-
Adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL in the complete cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Preparation and Treatment
-
Prepare a series of two-fold serial dilutions of the antiviral compound in the cell culture medium.[4] The concentration range should be wide enough to encompass both minimal and complete cytotoxicity. A typical starting concentration might be 1000 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include control wells:
-
Cell Control (Untreated): Wells containing only cells and fresh medium (represents 100% viability).
-
Blank Control: Wells containing only medium (for background absorbance).
-
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent with the antiviral assay.
MTT Assay
-
Following the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT to formazan crystals.[3]
-
After the incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using software such as GraphPad Prism.[5][6] The CC50 is the concentration of the compound that corresponds to 50% cell viability.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison of multiple compounds.
Table 1: Cytotoxicity of Antiviral Compounds on Vero Cells
| Compound | CC50 (µM) | 95% Confidence Interval (µM) |
| Compound A | 150.2 | 135.8 - 165.1 |
| Compound B | > 1000 | N/A |
| Compound C | 25.8 | 22.1 - 30.2 |
| Control Drug | 450.6 | 420.3 - 483.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the CC50 determination protocol.
Caption: Workflow for CC50 determination using the MTT assay.
Hypothetical Signaling Pathway Affected by a Cytotoxic Compound
This diagram illustrates a simplified signaling pathway leading to apoptosis, which can be induced by a cytotoxic antiviral compound.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Design and Synthesis of HIV-1 Inhibitor-24 Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of a series of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by the highly active compound S-12a, also known as HIV-1 inhibitor-24.[1][2] This document includes detailed experimental protocols for the chemical synthesis of these analogues and the biological assays used to determine their efficacy and cytotoxicity.
Introduction
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme in the lifecycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.[3][4][5] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its enzymatic activity.[5] The diarylpyrimidine (DAPY) class of NNRTIs has shown significant promise, with several approved drugs in clinical use. This document focuses on a series of novel DAPY analogues, including the lead compound S-12a (this compound), which demonstrates high potency against wild-type HIV-1.[1]
Quantitative Data Summary
The biological activity of this compound (S-12a) and its analogues is summarized in the table below. The data includes the 50% inhibitory concentration (IC50) against HIV-1 reverse transcriptase, the 50% effective concentration (EC50) for inhibiting HIV-1 replication in cell culture, and the 50% cytotoxic concentration (CC50) in MT-4 cells.
| Compound ID | Modification | RT IC50 (nM) | Anti-HIV-1 EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| S-12a (this compound) | S-configuration at the chiral center | 9.5[1][2] | 1.6[1][2] | 9.07[1][2] | 5669 |
Experimental Protocols
Chemical Synthesis of this compound Analogues
The synthesis of the diarylpyrimidine analogues, including S-12a, is based on a convergent synthetic strategy. The following is a representative protocol based on the synthesis of similar DAPY compounds. For the exact procedures and reagents for S-12a, refer to Chen X, et al. Eur J Med Chem. 2020;202:112549.[1]
General Procedure for the Synthesis of Diarylpyrimidine Analogues:
-
Synthesis of the Pyrimidine Core: The central pyrimidine scaffold is typically constructed via a condensation reaction. For example, a substituted amidine can be reacted with a β-ketoester in the presence of a base to yield the functionalized pyrimidine ring.
-
Introduction of the "Left-Wing" Aryl Group: A Suzuki or Stille coupling reaction is commonly employed to introduce the first aryl group (e.g., a substituted phenyl ring) at a halogenated position of the pyrimidine core.
-
Introduction of the "Right-Wing" Aryl Group: The second aryl group, often containing the chiral side chain, is introduced via another cross-coupling reaction or a nucleophilic aromatic substitution (SNAr) reaction at another functionalized position of the pyrimidine.
-
Chiral Resolution/Asymmetric Synthesis: For analogues with a chiral center, such as S-12a, enantiomeric separation can be achieved using chiral chromatography, or the desired stereoisomer can be obtained through asymmetric synthesis using a chiral auxiliary or catalyst.
-
Final Deprotection and Purification: Any protecting groups used during the synthesis are removed in the final step, and the target compound is purified to a high degree using techniques such as column chromatography and recrystallization.
Caption: General synthetic workflow for this compound analogues.
Biological Evaluation Protocols
This protocol is used to determine the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50).
-
Cell Preparation: MT-4 cells are seeded in a 96-well plate at a density of 3 x 104 cells per well in culture medium.[6]
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Infection: Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.[6] Mock-infected cells are used as a control.
-
Treatment: The diluted compounds are added to the infected cells.
-
Incubation: The plates are incubated for 5 days at 37°C in a 5% CO2 atmosphere.[6]
-
Viability Assessment: Cell viability is determined using the MTT assay (see protocol below).
-
Data Analysis: The EC50 value is calculated as the compound concentration that results in a 50% protection of cells from the cytopathic effects of HIV-1 infection.
Caption: Workflow for the anti-HIV-1 activity assay.
This protocol determines the concentration of the compound that reduces the viability of uninfected cells by 50% (CC50).
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate at the same density as in the anti-HIV assay.
-
Compound Treatment: Serial dilutions of the test compound are added to the uninfected cells.
-
Incubation: The plates are incubated for the same duration as the anti-HIV assay (5 days) under the same conditions.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[3][7][8]
-
Formazan Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[3][8]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[3]
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.
Caption: Workflow for the cytotoxicity (MTT) assay.
Mechanism of Action
This compound and its analogues are non-nucleoside reverse transcriptase inhibitors. They bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 RT enzyme.[5] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA to DNA, thereby halting the viral replication process.
Caption: Mechanism of action of this compound.
Conclusion
The diarylpyrimidine analogues, particularly S-12a (this compound), represent a promising class of NNRTIs with high potency and a favorable safety profile in vitro. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development, facilitating the synthesis and evaluation of new and potentially more effective HIV-1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV-1 Reverse Transcriptase Inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
Pharmacokinetic Analysis of Novel Reverse Transcriptase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the pharmacokinetic analysis of novel reverse transcriptase inhibitors (RTIs). It is intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical pharmacokinetic studies, interpreting the resulting data, and understanding the metabolic fate of new chemical entities targeting HIV reverse transcriptase.
Introduction
Novel reverse transcriptase inhibitors (RTIs) are a critical component of the ongoing effort to develop more effective and safer antiretroviral therapies. A thorough understanding of their pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME), is paramount for their successful clinical development.[1][2][3] Early characterization of a drug candidate's PK profile helps in optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring that therapeutic concentrations are achieved and maintained at the site of action.[4][5]
This document outlines standardized in vitro and in vivo methodologies for assessing the pharmacokinetic profiles of novel RTIs. It also presents a compilation of pharmacokinetic parameters for selected novel RTIs to serve as a reference for comparative analysis.
Data Presentation: Pharmacokinetic Parameters of Novel Reverse Transcriptase Inhibitors
The following tables summarize key pharmacokinetic parameters for several novel reverse transcriptase inhibitors from preclinical and clinical studies. These data provide a comparative overview of their disposition in different species.
Table 1: Pharmacokinetic Parameters of Doravirine
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Human | 100 mg | Oral | 2260 | 1-4 | 37800 | ~15 | [6][7] |
| Healthy Subjects | 30-750 mg | Oral | - | 1-5 | - | 12-21 | [8] |
Table 2: Pharmacokinetic Parameters of Elvitegravir (boosted with ritonavir or cobicistat)
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Human | 150 mg | Oral | - | ~4 | - | ~9.5 | [9] |
| Human | 150 mg/100 mg (EVG/r) | Oral | - | - | - | 8.7-13.7 | [10] |
| Children (2+ years) | 90/90/120/6 mg (E/C/F/TAF) | Oral | 50% higher than adults | - | 39% higher than adults | - | [11] |
Table 3: Pharmacokinetic Parameters of Tenofovir Alafenamide (TAF)
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | TFV-DP in PBMCs (fmol/10^6 cells) | Reference |
| Human | 25 mg | Oral | - | - | 267.7 (TFV) | - | [1] |
| Rabbits | Implant | Subcutaneous | - | - | - | 307-1129 | [10][12] |
| Dogs | Implant | Subcutaneous | - | - | - | 216-502 | [10][12] |
| Rhesus Macaques | - | Subcutaneous | - | - | - | >100 | [10][12] |
| Rhesus Macaques | 10 mg/kg | Subcutaneous | - | - | - | - | [13] |
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo experiments essential for the pharmacokinetic characterization of novel RTIs.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol describes a typical single-dose oral pharmacokinetic study in rats.
Materials:
-
Novel RTI compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment with free access to food and water.[7]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dose Preparation: Prepare a homogenous suspension or solution of the novel RTI in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the RTI formulation to each rat via oral gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[14]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the novel RTI in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using appropriate software.
In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Novel RTI compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell Inserts: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for the assay. Additionally, perform a Lucifer yellow permeability test to confirm monolayer integrity.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the novel RTI solution in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed HBSS.
-
Permeability Assay (Basolateral to Apical): To assess active efflux, perform the assay in the reverse direction by adding the drug to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of the novel RTI in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.[15]
Bioanalytical Method: LC-MS/MS Quantification of Rilpivirine in Plasma (Example Protocol)
This protocol provides a general framework for the quantification of a novel RTI in a biological matrix. This specific example is for rilpivirine but can be adapted.[1][4]
Materials:
-
Plasma samples containing the novel RTI
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Protein precipitation solvent (e.g., acetonitrile)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a modifier like formic acid)
Protocol:
-
Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma, add 20 µL of the internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge the samples at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system. b. Separate the analyte and IS from endogenous plasma components using a suitable chromatographic gradient. c. Detect and quantify the analyte and IS using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the compound's properties.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration for a series of calibration standards. b. Determine the concentration of the novel RTI in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the pharmacokinetic analysis of novel RTIs.
General Workflow for Preclinical Pharmacokinetic Analysis
Caption: A flowchart illustrating the key stages in the preclinical pharmacokinetic evaluation of novel reverse transcriptase inhibitors.
Metabolic Pathway of Doravirine
Caption: A diagram showing the primary metabolic conversion of Doravirine to its M9 metabolite, mediated by CYP3A enzymes.[3][16][17]
Intracellular Activation of Tenofovir Alafenamide (TAF)
Caption: The intracellular metabolic cascade leading to the formation of the active antiviral agent, tenofovir diphosphate, from the prodrug tenofovir alafenamide.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of the Drug Interaction Potential of Doravirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of the Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Doravirine: An Assessment of the Effect of Patient Characteristics and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir alafenamide promotes weight gain and impairs fatty acid metabolism-related signaling pathways in visceral fat tissue compared to tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Metabolic Network Drawing [biostars.org]
- 10. Elvitegravir - Wikipedia [en.wikipedia.org]
- 11. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 12. Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 14. mdpi.com [mdpi.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Characterisation of the absorption, distribution, metabolism, excretion and mass balance of doravirine, a non-nucleoside reverse transcriptase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HIV-1 Reverse Transcriptase Assays
Welcome to the Technical Support Center for HIV-1 Reverse Transcriptase (RT) Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low assay sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity in my HIV-1 RT assay?
Low sensitivity in an HIV-1 RT assay can stem from several factors, including suboptimal reaction conditions, the presence of inhibitors in the sample, low viral load, and issues with assay components. Specifically, variables such as the concentration of the RNA template, reaction buffer composition, and dNTP concentrations can significantly impact the assay's sensitivity.[1][2][3]
Q2: How can I optimize my reaction conditions to improve sensitivity?
To enhance assay sensitivity, it is crucial to optimize several components of the reaction. This includes titrating the amount of synthetic RNA template, adjusting the reaction buffer mix, and testing different dNTP concentrations.[1][2][3] Extending the reverse transcription incubation time can also lead to better yields of cDNA and improved detection.[1]
Q3: Are there alternative assay formats that offer higher sensitivity?
Yes, several newer assay formats have been developed to provide higher sensitivity. These include quantitative PCR (qPCR)-based assays, reverse transcription loop-mediated isothermal amplification (RT-LAMP), and aptamer-based assays.[4][5] For instance, a highly sensitive RT-qPCR assay has been developed that can detect as low as 1 × 10⁻⁹ U of HIV-1 RT.[1][2]
Q4: What are potential inhibitors of HIV-1 RT that might be present in my samples?
Various substances can inhibit HIV-1 RT activity. These can be broadly categorized as nucleoside/nucleotide RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs).[6] Additionally, compounds from natural sources, such as certain plant extracts, have been shown to inhibit HIV-1 RT.[7] When working with clinical or biological samples, it is important to consider purification steps that can remove such inhibitors.
Q5: How do I choose the right controls for my HIV-1 RT assay?
Proper controls are essential for validating your assay results. You should always include:
-
Positive Control: A known amount of active HIV-1 RT to ensure the assay is working correctly.
-
Negative Control (No Template Control - NTC): A reaction without the RNA template to check for DNA contamination.[1]
-
Negative Control (No RT Control): A reaction without the RT enzyme to confirm that the signal is specific to RT activity.[1]
-
Internal Control: To monitor for PCR inhibition in qPCR-based assays.[8]
Troubleshooting Guide: Low Sensitivity
This guide provides a structured approach to diagnosing and resolving issues of low sensitivity in your HIV-1 RT assay.
Problem: Weak or No Signal from Positive Control
| Possible Cause | Recommended Action |
| Degraded Enzyme | Ensure the HIV-1 RT enzyme has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Reaction Buffer | Prepare fresh reaction buffer, ensuring all components are at the correct concentration. Consider testing different buffer formulations.[1] |
| Incorrect Incubation Temperature or Time | Verify the incubation temperature is optimal for the RT enzyme being used (typically 37°C). Consider increasing the incubation time to enhance cDNA synthesis.[1] |
| Expired or Degraded Reagents | Check the expiration dates of all reagents, including dNTPs, primers, and probes. Use fresh reagents if necessary. |
Problem: Signal in Positive Control is Good, but Low or No Signal in Samples
| Possible Cause | Recommended Action |
| Low Viral Load in Sample | Concentrate the virus from the sample supernatant before RNA extraction. For qPCR-based assays, you can increase the amount of sample input.[9] |
| Presence of RT Inhibitors | Include a sample purification step to remove potential inhibitors. An internal control in a qPCR assay can help identify the presence of inhibitors. |
| RNA Degradation | Ensure proper RNA extraction and handling techniques to prevent degradation by RNases. Use RNase inhibitors during the extraction process. |
| Suboptimal Primer/Probe Design (for qPCR) | If using a qPCR-based assay, verify the specificity and efficiency of your primers and probes for the target HIV-1 subtype.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to help you benchmark your assay's performance.
Table 1: Comparison of HIV-1 RT Assay Sensitivities
| Assay Type | Reported Limit of Detection (LOD) | Reference |
| Optimized RT-qPCR | 1 x 10⁻⁹ U of HIV-1 RT | [1][2] |
| RT-RAP Assay | ~14 copies per reaction for RNA | [11] |
| Real-Time RT-PCR | 1 copy per reaction mixture | [9] |
| RT-LAMP-AuNPs-LFA | 20 copies per test | [4] |
| Aptamer-based Assay | ~100-300 virions | [5] |
Table 2: Impact of Reaction Conditions on RT-qPCR Assay Sensitivity
| Parameter Optimized | Condition | Observed Improvement | Reference |
| gD-RNA-synt Template | 10⁶ molecules | Resulted in no amplification in RT-minus controls, indicating high specificity. | [1] |
| Incubation Time | 4 hours | Showed a significant increase in cDNA product compared to 1 or 2 hours. | [1] |
| dNTP Concentration | 0.1 mM | Found to be optimal for the specific RT-qPCR assay. | [1] |
Experimental Protocols
Protocol 1: Optimized RT-qPCR for High-Sensitivity HIV-1 RT Detection
This protocol is based on a highly sensitive method for detecting low levels of HIV-1 RT activity.[1]
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
10⁶ molecules of synthetic gD-RNA template
-
500 nM of each RT-primer
-
Selected reaction buffer
-
0.1 mM dNTPs
-
2. Reverse Transcription:
-
Add the sample containing the HIV-1 RT to the reaction mixture.
-
Incubate at 37°C for 4 hours.
-
Inactivate the enzyme by heating at 95°C for 5 minutes.
3. Real-Time PCR:
-
Use the generated cDNA as a template for a SYBR Green-based real-time PCR assay.
-
Perform PCR with appropriate primers for the gD-cDNA.
-
Analyze the amplification curves to determine the presence and quantity of RT activity.
Visualizations
Troubleshooting Workflow for Low Assay Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in HIV-1 RT assays.
Key Factors Influencing HIV-1 RT Assay Sensitivity
Caption: A diagram illustrating the key factors that impact HIV-1 RT assay sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and visual identification of HIV-1 using reverse transcription loop-mediated isothermal amplification integrated with a gold nanoparticle-based lateral flow assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive aptamer-based HIV reverse transcriptase detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scielo.br [scielo.br]
- 8. Generation of HIV-1 and Internal Control Transcripts as Standards for an In-House Quantitative Competitive RT-PCR Assay to Determine HIV-1 Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Development and evaluation of an assay for HIV-1 protease and reverse transcriptase drug resistance genotyping of all major group-M subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) during their experiments.
Troubleshooting Guides
Issue: NNRTI Precipitation During Aqueous Buffer Addition
Q1: My NNRTI, dissolved in an organic solvent (e.g., DMSO), precipitates immediately upon addition to my aqueous assay buffer. How can I prevent this?
A1: This is a common issue due to the drastic change in solvent polarity. Here are several troubleshooting steps:
-
Decrease the Final Concentration of Organic Solvent: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your aqueous buffer. This may require preparing a more concentrated stock of your NNRTI if its solubility in the organic solvent allows.
-
Use a Co-solvent System: Instead of a single organic solvent, try a mixture. For example, a combination of DMSO and ethanol might maintain solubility better upon aqueous dilution.
-
Stepwise Dilution: Instead of adding the NNRTI stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small volume of buffer to the NNRTI stock, mix well, and then gradually add this mixture to the remaining buffer.
-
Incorporate Solubilizing Excipients: Consider pre-formulating your NNRTI with a solubilizing agent before adding it to the aqueous medium. Common choices include:
-
pH Adjustment: The solubility of some NNRTIs can be pH-dependent.[5] Investigate the pKa of your NNRTI and adjust the pH of your aqueous buffer accordingly to favor the ionized (more soluble) form, if applicable to your experimental conditions.
Issue: Inconsistent Results in In Vitro Assays
Q2: I am observing high variability in my in vitro anti-HIV activity assays. Could this be related to the low solubility of my NNRTI?
A2: Yes, poor aqueous solubility is a frequent cause of inconsistent in vitro results. Undissolved drug particles can lead to an inaccurate effective concentration in the assay.
-
Visual Inspection: Before starting your assay, carefully inspect your final drug solution for any signs of precipitation or turbidity. Even a faint cloudiness can indicate solubility issues.[6]
-
Solubility Confirmation: Determine the kinetic solubility of your NNRTI in the final assay medium. This will help you to work below the solubility limit and ensure that the drug is fully dissolved.
-
Consider Formulation Strategies: If the required assay concentration exceeds the aqueous solubility, you will need to employ a solubility enhancement technique. The most common approaches for in vitro studies are:
-
Cyclodextrin Complexation: This is often a good starting point as it can significantly increase the concentration of dissolved NNRTI without introducing harsh solvents.[2][3]
-
Amorphous Solid Dispersions (ASDs): Dispersing the NNRTI in a polymer matrix can enhance its dissolution rate and generate a supersaturated solution.[7][8][9]
-
Nanosuspensions: Reducing the particle size of the NNRTI to the sub-micron range can increase its surface area and dissolution velocity.[10][11][12]
-
Frequently Asked Questions (FAQs)
Q3: What are the most common strategies to enhance the aqueous solubility of NNRTIs?
A3: The primary strategies can be broadly categorized into chemical and physical modifications:
-
Chemical Modifications:
-
Physical Modifications (Formulation Approaches):
-
Particle Size Reduction: Micronization and nanonization (creating nanosuspensions) increase the surface area-to-volume ratio, leading to faster dissolution.[10][11][12][15]
-
Solid Dispersions: Dispersing the NNRTI in a hydrophilic carrier in an amorphous state can improve its wettability and dissolution rate.[7][8][9][16]
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Complexation with Cyclodextrins: Encapsulating the lipophilic NNRTI within the hydrophobic core of a cyclodextrin molecule creates a more water-soluble complex.[1][2][3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of highly lipophilic NNRTIs.
-
Use of Co-solvents and Surfactants: These can be used to increase the solubility of the NNRTI in the formulation.
-
Q4: How much of an increase in solubility can I expect with these techniques?
A4: The degree of solubility enhancement is highly dependent on the specific NNRTI, the chosen technique, and the formulation parameters. However, the following tables provide some examples reported in the literature for common NNRTIs.
Data Presentation
Table 1: Solubility Enhancement of Efavirenz using Cyclodextrins
| Cyclodextrin Type | Drug:Cyclodextrin Ratio | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| β-Cyclodextrin | 1:1 | ~5.7 | 288.9 | ~51 | |
| β-Cyclodextrin | 1:2 | ~5.7 | 318.6 | ~56 | |
| Hydroxypropyl-β-CD | Not specified | 9.0 | Substantially higher dissolution | - | [2] |
| Randomly Methylated-β-CD | Not specified | 9.0 | Substantially higher dissolution | - | [2] |
| γ-Cyclodextrin | Not specified | ~3.0-9.0 | Most effective solubilizer among tested CDs | - | [3] |
Table 2: Solubility Enhancement of Etravirine using Solid Dispersions
| Carrier(s) | Drug:Carrier Ratio | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference |
| Kolliphor P407:SLS | 1:2:1 | 0.07 | 0.62 | ~9 | [16] |
| HPMC | 1:2 | Poorly soluble | Significant increase | - | [9] |
| Povidone-Copovidone | Not specified | Poorly soluble | Appreciably more soluble | - | [7] |
Table 3: Solubility Enhancement of Rilpivirine using Nanosuspensions
| Formulation Method | Stabilizer(s) | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Nanomilling | Not specified | 6.02 (in 0.5% SLS) | 67.51 (in 0.5% SLS) | ~11 | [10] |
| Nanomilling | Not specified | 23.54 (in 1% SLS) | 107 (in 1% SLS) | ~4.5 | [10] |
| Nano Precipitation | Poloxamer 407 | Poorly soluble | Optimized for size and saturation solubility | - | [11] |
Experimental Protocols
Protocol 1: Preparation of an NNRTI-Cyclodextrin Inclusion Complex by Kneading Method
This protocol is a general guideline based on methods for preparing efavirenz-cyclodextrin complexes.[1]
-
Molar Ratio Calculation: Determine the desired molar ratio of your NNRTI to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Slurry Formation: Place the calculated amount of β-cyclodextrin in a glass mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a thick paste.
-
NNRTI Addition: Gradually add the calculated amount of the NNRTI to the cyclodextrin paste.
-
Kneading: Triturate the mixture vigorously for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent if necessary.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to that of the pure NNRTI.
Protocol 2: Preparation of an NNRTI Solid Dispersion by Solvent Evaporation Method
This protocol is a general procedure based on methods for preparing etravirine solid dispersions.[8][9][16]
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., Kolliphor P407, HPMC, PVP) and a solvent system in which both the NNRTI and the carrier are soluble (e.g., dichloromethane, ethanol).
-
Dissolution: Dissolve the NNRTI and the carrier in the selected solvent at the desired ratio (e.g., 1:2 drug to carrier). A surfactant (e.g., Sodium Lauryl Sulfate - SLS) can also be added to the solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried product, pulverize it into a fine powder, and pass it through a sieve.
-
Characterization: Analyze the solid dispersion to confirm the amorphous state of the NNRTI using DSC and XRD.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure NNRTI.
Protocol 3: Preparation of an NNRTI Nanosuspension by Wet Media Milling
This protocol is a generalized method based on techniques for preparing rilpivirine nanosuspensions.[4][10]
-
Formulation Composition: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% HPMC) and a surfactant (e.g., 0.5% Tween 80).
-
Pre-suspension: Disperse the NNRTI powder in the stabilizer/surfactant solution to form a pre-suspension.
-
Milling: Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to a milling chamber.
-
Particle Size Reduction: Mill the suspension at a high speed for a specified duration. The optimal milling time will depend on the specific NNRTI and the desired particle size.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Measure the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering.
-
Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant.
-
Solubility and Dissolution: Evaluate the saturation solubility and dissolution rate of the nanosuspension.
Visualizations
Caption: Troubleshooting workflow for NNRTI precipitation.
Caption: Workflow for solid dispersion formulation.
Caption: Overview of NNRTI solubility enhancement strategies.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Efavirenz Complexes Investigated by Solid State and Solubility Studies [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. ijsdr.org [ijsdr.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Physical characterization and dissolution performance assessment of Etravirine solid dispersions prepared by spray drying process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Enhancement of Solubility and Bioavailability of Etravirine Solid Dispersions by Solvent Evaporation Technique with Novel Carriers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Design and Development of Chitosan Based Etravirine Nanosuspension [nanomedicine-rj.com]
- 13. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 14. First discovery of a potential carbonate prodrug of NNRTI drug candidate RDEA427 with submicromolar inhibitory activity against HIV-1 K103N/Y181C double mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Mitigating Cytotoxicity of HIV-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in-vitro experiments with HIV-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms leading to the cytotoxicity of HIV-1 inhibitors?
A1: The cytotoxicity of HIV-1 inhibitors can stem from several mechanisms. A primary cause is "off-target" effects, where the inhibitor interacts with host cell proteins in addition to its intended viral target.[1][2][3][4][5] For example, some protease inhibitors can interfere with cellular proteasomes or glucose transporters, leading to metabolic disturbances and cell death.[1][2][3] Another mechanism involves the inhibition of host cell enzymes that are structurally similar to the viral target, such as cellular polymerases being affected by nucleoside reverse transcriptase inhibitors (NRTIs), which can impact mitochondrial DNA synthesis.[6] Drug-induced apoptosis (programmed cell death) can also be triggered through various cellular pathways.[1]
Q2: How do I choose the most appropriate cytotoxicity assay for my experiment?
A2: The choice of assay depends on the inhibitor's suspected mechanism of action and the experimental goals.
-
MTT or XTT Assays: These are colorimetric assays that measure metabolic activity and are considered a gold standard for assessing cell viability.[7] However, they can be affected by compounds that interfere with cellular metabolism.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity and cytolysis.[8]
-
Neutral Red Assay: This method assesses cell degeneration by measuring the uptake of the vital dye neutral red into the lysosomes of viable cells.[9]
-
Reporter Gene Assays: In some cell lines, cytotoxicity can be inferred by a loss of signal from a reporter gene (e.g., luciferase), which can be run in parallel with the primary antiviral screen to identify compound-specific toxicity.[9]
Q3: What is the significance of the CC50, IC50, and Selectivity Index (SI)?
A3: These are critical parameters in preclinical drug development:
-
CC50 (50% Cytotoxic Concentration): This is the concentration of the inhibitor at which 50% of the cells are killed or exhibit a toxic effect.[7] It is a quantitative measure of a drug's toxicity.[7]
-
IC50 (50% Inhibitory Concentration): This is the concentration of the inhibitor required to reduce viral activity by 50%.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI is a crucial measure of an inhibitor's therapeutic window. A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to the host cells.
Troubleshooting Guide
| Issue/Observation | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed even at low inhibitor concentrations. | 1. Inherent Toxicity: The compound may be genuinely toxic to the cell line. 2. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. 3. Compound Instability: The inhibitor may be degrading into a toxic byproduct in the culture medium. 4. Contamination: Mycoplasma or bacterial contamination can stress cells, making them more susceptible to toxicity. | 1. Re-evaluate: Perform a dose-response curve over a wider range of concentrations to accurately determine the CC50. Consider using a different, less sensitive cell line if appropriate. 2. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Run a solvent-only control. 3. Assess Stability: Use freshly prepared solutions. If stability is a concern, assess it using analytical methods like HPLC. 4. Test for Contamination: Regularly screen cell cultures for mycoplasma and other contaminants. |
| Inconsistent cytotoxicity results between repeat experiments. | 1. Cell Passage Number: Cells at very high or low passage numbers can have altered sensitivity. 2. Cell Seeding Density: Inconsistent initial cell numbers can lead to variable results. 3. Reagent Variability: Differences between batches of media, serum, or assay reagents. 4. Pipetting Errors: Inaccurate dispensing of cells or compounds. | 1. Standardize Passage: Use cells within a defined passage number range for all experiments. 2. Optimize Seeding: Ensure a consistent and optimal cell density is used for each experiment. 3. Control Reagents: Use the same lot of reagents where possible. Qualify new lots before use in critical experiments. 4. Calibrate Pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different Mechanisms: The assays measure different cellular events. MTT measures metabolic activity, while LDH measures membrane lysis. An inhibitor might reduce metabolic function without immediately lysing the cell. 2. Assay Interference: The inhibitor may directly interfere with the assay chemistry (e.g., reducing MTT tetrazolium salt non-enzymatically). | 1. Use Orthogonal Methods: Employing multiple assays that measure different endpoints (e.g., metabolism, membrane integrity, apoptosis) can provide a more complete toxicity profile. 2. Run Interference Controls: Test the inhibitor in a cell-free version of the assay to check for direct chemical interference with assay components. |
| The inhibitor shows low cytotoxicity but also poor antiviral activity. | 1. Low Cell Permeability: The compound may not be entering the host cells effectively. 2. Incorrect Target: The inhibitor may not be targeting the intended viral protein or process. 3. Rapid Metabolism: The compound may be rapidly metabolized into an inactive form by the cells. | 1. Assess Permeability: Use cell-based assays specifically designed to measure compound uptake. 2. Confirm Mechanism: Validate target engagement through biochemical or biophysical assays.[7] 3. Consider Prodrugs: Design prodrug versions of the inhibitor to improve bioavailability and cellular uptake.[2] |
Quantitative Data Summary
The following table summarizes the cytotoxicity (CC50) and antiviral activity (IC50/EC50) for selected HIV-1 inhibitors in different cell lines. A higher Selectivity Index (SI) indicates a more favorable therapeutic window.
| Inhibitor Class | Inhibitor | Cell Line | Antiviral Activity (IC90/EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| NRTI | Tenofovir | PBMC | 2.05 ± 0.40 | >100 | >48 | [10] |
| NRTI | Lamivudine | PBMC | 6.83 ± 3.96 | >100 | >14 | [10] |
| NRTI | Emtricitabine | PBMC | 0.68 ± 0.37 | >100 | >147 | [10] |
| NNRTI | Efavirenz | PBMC | 3.65 ± 0.77 | >50 | >13 | [10] |
| INSTI | Raltegravir | Jurkat | 0.0056 ± 0.0039 | >10 | >1785 | [11] |
| INSTI | Dolutegravir | Jurkat | 0.0019 ± 0.0006 | >10 | >5263 | [11] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., TZM-bl, PBMCs) in a 96-well flat-bottom plate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the HIV-1 inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubation: Incubate the plate for a period that matches your antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[7]
LDH Release Assay
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.
Methodology:
-
Plate Setup: Seed target cells and prepare inhibitor dilutions in a 96-well plate as described for the MTT assay. Include the following controls:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with a lysis buffer (maximum LDH release).
-
Medium only (background).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 4-24 hours) at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490-492 nm within one hour.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release).[8] Determine the CC50 from the dose-response curve.
Visualizations
Caption: General workflow for evaluating HIV-1 inhibitor cytotoxicity and efficacy.
Caption: Mechanism of off-target cytotoxicity for some HIV-1 Protease Inhibitors.
Caption: Decision tree for troubleshooting unexpected inhibitor cytotoxicity.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chalcone Analogs (Model: S-12a)
This technical support guide addresses common challenges encountered during the synthesis of chalcone and its derivatives, using the Claisen-Schmidt condensation of acetophenone and benzaldehyde as a representative model for the target compound S-12a. The information provided is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcones like S-12a?
A1: The most prevalent and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative.[3][4][5] While base-catalyzed reactions are more common, acid-catalyzed conditions can also be employed, particularly when specific electron-donating groups are present on the aldehyde.[2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in chalcone synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials, the choice and concentration of the catalyst, reaction time and temperature, and the selection of the solvent.[6][7] Additionally, the purification method, such as recrystallization, can lead to significant product loss if not optimized.[8]
Q3: What are the common side reactions in a Claisen-Schmidt condensation?
A3: A primary side reaction is a second condensation between the newly formed chalcone and another molecule of benzaldehyde, especially if benzaldehyde is used in excess.[9] Other potential side reactions include self-condensation of the ketone (acetophenone) if it is particularly enolizable and the Cannizzaro reaction of the aldehyde if reaction conditions are too harsh.[10]
Q4: How can I purify the crude chalcone product?
A4: The most common method for purifying crude chalcone is recrystallization, often using 95% ethanol.[11][12][13] This technique is effective at removing unreacted starting materials and most byproducts. For challenging purifications, column chromatography on silica gel can be utilized.[8][12]
Q5: Are there greener or more efficient synthesis methods available?
A5: Yes, solvent-free grinding methods have been shown to produce higher yields in shorter reaction times compared to traditional reflux methods.[3][14][15] These "Grindstone Chemistry" techniques are environmentally friendly as they reduce solvent waste and often run at room temperature.[14][15] Microwave-assisted synthesis is another alternative that can accelerate the reaction.[16][17]
Troubleshooting Guide
Problem 1: The reaction does not proceed to completion, and starting materials are recovered.
-
Potential Cause: Inactive or insufficient catalyst.
-
Solution: Ensure the base catalyst (e.g., NaOH, KOH) is fresh and not carbonated from atmospheric CO2 exposure. Experiment with the catalyst concentration; for some reactions, 20 mol% of solid NaOH has proven effective, while others may require stoichiometric amounts.[18]
-
-
Potential Cause: Low reaction temperature.
-
Potential Cause: Poor reagent purity.
-
Solution: Use high-purity acetophenone and benzaldehyde. Impurities can inhibit the catalyst or introduce competing side reactions.[6] Benzaldehyde is particularly susceptible to oxidation to benzoic acid.
-
Problem 2: The final product is a dark, oily mixture instead of a crystalline solid.
-
Potential Cause: Formation of side products due to harsh conditions.
-
Potential Cause: The product has a low melting point or is an oil at room temperature.
-
Solution: If the product doesn't precipitate, place the reaction mixture in an ice bath or in a refrigerator overnight to induce crystallization.[10] If it remains oily, proceed with an extraction workup followed by purification via column chromatography.
-
Problem 3: The yield is significantly reduced after the recrystallization step.
-
Potential Cause: The product is too soluble in the recrystallization solvent.
-
Solution: Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Using an excessive volume of solvent will result in a large portion of the product remaining in the mother liquor upon cooling.[10]
-
-
Potential Cause: Premature crystallization during hot filtration.
-
Solution: Preheat the filtration funnel and receiving flask to prevent the product from crashing out of the solution.
-
-
Potential Cause: Inefficient recovery of crystals.
-
Solution: After crystallization at room temperature, cool the flask in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.[10][19] Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving the product.[11]
-
Data Presentation: Comparison of Synthesis Methods
The choice of reaction methodology can significantly impact the yield of the chalcone synthesis. Below is a summary of reported yields under different conditions.
Table 1: Effect of Synthesis Method on Chalcone Yield
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Reflux | KOH | Ethanol | Not Specified | 9.2% | [3][14] |
| Grinding | KOH | None (Neat) | Not Specified | 32.6% | [3][14] |
| Grinding | NaOH | None (Solvent-free) | 5.5 min | 90% | [15] |
| Grinding | NaOH (20 mol%) | None (Solvent-free) | 5 min | 98% | [18] |
| Ultrasound | KOH | Ethanol | Not Specified | 70-90% (typical) | [8] |
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol
-
Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in 95% ethanol.
-
Catalyst Addition: To this solution, add a 40-60% aqueous solution of NaOH or KOH (2-3 equivalents). Stir the mixture at room temperature.
-
Aldehyde Addition: Slowly add benzaldehyde (1 equivalent) dropwise to the stirring mixture. A precipitate should begin to form.[17][19]
-
Reaction: Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).[7]
-
Workup: Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to neutralize the excess base.[12][17]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.[11][13]
-
Purification: Air-dry the crude product and then purify by recrystallization from 95% ethanol.[11][12]
Protocol 2: Solvent-Free Grinding Synthesis
-
Preparation: Place acetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid NaOH or KOH (1 equivalent, or catalytic 20 mol%) into a mortar.[13][15]
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes.[13][15] The mixture will typically turn into a paste and then solidify.
-
Isolation: Add cold water to the mortar and break up the solid. Collect the product by vacuum filtration.
-
Washing: Wash the solid thoroughly with distilled water to remove the base and any water-soluble impurities.[13]
-
Purification: Dry the crude product. Recrystallization from 95% ethanol can be performed if higher purity is needed.[13]
Visualizations
Signaling Pathways and Workflows
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimized method for synthesis of 2’hydroxy chalcone | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jetir.org [jetir.org]
- 13. rsc.org [rsc.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. chalcone-synthesis-properties-and-medicinal-applications-a-review - Ask this paper | Bohrium [bohrium.com]
- 17. brainly.in [brainly.in]
- 18. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Claisen-Schmidt Condensation [cs.gordon.edu]
Optimizing dosing for in vivo studies with HIV-1 inhibitor-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosing for in vivo studies with HIV-1 inhibitor-24 (also known as compound S-12a).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent, non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is critical for the conversion of the viral RNA genome into DNA. This inhibition blocks the viral replication cycle, preventing the establishment of productive infection in host cells.
Q2: What are the known in vitro potency and cytotoxicity values for this compound?
A2: this compound demonstrates high antiretroviral activity against wild-type HIV-1 with an EC50 of 1.6 nM. Its inhibitory concentration against the reverse transcriptase enzyme (IC50) is 9.5 nM. The compound exhibits relatively low cytotoxicity in MT-4 cells, with a CC50 of 9.07 μM.
Q3: What is the available in vivo dosing information for this compound?
A3: Currently, the published in vivo data is limited to a single-dose study in mice. In this study, this compound was well tolerated at an oral dose of 2 g/kg, indicating a significant cardiovascular safety margin. Further dose-ranging and efficacy studies are required to establish optimal dosing regimens for therapeutic effect.
Q4: How should this compound be formulated for oral administration in mice?
A4: While specific formulation details for this compound are not publicly available, NNRTIs are often lipophilic. A common approach for oral gavage in preclinical studies involves formulating the compound in a vehicle such as a mixture of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water. It is crucial to determine the solubility and stability of this compound in the chosen vehicle prior to administration.
General Troubleshooting Guide for In Vivo Studies with HIV-1 Reverse Transcriptase Inhibitors
This guide provides general advice for researchers encountering common issues during in vivo experiments with NNRTIs like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug concentration | 1. Improper dosing technique.2. Poor compound solubility or stability in the vehicle.3. Rapid metabolism of the inhibitor. | 1. Ensure consistent administration technique (e.g., depth of gavage needle).2. Re-evaluate the formulation vehicle. Consider using solubilizing agents like PEG400 or DMSO (at non-toxic concentrations).3. Perform a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life (t1/2). |
| Lack of efficacy (no reduction in viral load) | 1. Sub-therapeutic dosing.2. Poor bioavailability of the compound.3. Emergence of drug-resistant viral strains. | 1. Conduct a dose-response study to identify an effective dose.2. Analyze plasma and tissue concentrations of the inhibitor to confirm exposure.3. Sequence the viral reverse transcriptase gene from treated animals to check for resistance mutations. |
| Toxicity signs in study animals (e.g., weight loss, lethargy) | 1. Off-target effects of the inhibitor.2. Toxicity of the formulation vehicle.3. Dose is too high. | 1. Perform a dose-ranging toxicity study.2. Administer the vehicle alone to a control group to rule out vehicle-specific toxicity.3. Reduce the dose or dosing frequency. |
Data Presentation
Table 1: In Vitro and In Vivo Profile of this compound
| Parameter | Value | Cell Line/Model |
| IC50 | 9.5 nM | HIV-1 Reverse Transcriptase |
| EC50 | 1.6 nM | Wild-Type HIV-1 |
| CC50 | 9.07 μM | MT-4 Cells |
| In Vivo Tolerance | 2 g/kg (single dose) | Mice (Oral Gavage) |
Table 2: Comparative Pharmacokinetic Parameters of Representative NNRTIs in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Efavirenz | 10 | Oral | 1,500 | 2 | 12,000 | 6 |
| Nevirapine | 20 | Oral | 2,200 | 1 | 15,400 | 5 |
| Rilpivirine | 40 | Oral | 350 | 4 | 4,200 | 10 |
| Etravirine | 20 | Oral | 600 | 4 | 6,600 | 8 |
| Note: These values are approximate and can vary based on the specific study and formulation. |
Experimental Protocols
Representative Protocol: Efficacy of an NNRTI in a Humanized Mouse Model of HIV-1 Infection
1. Animal Model:
-
Use immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to create a humanized immune system.
2. HIV-1 Challenge:
-
Infect mice with a CCR5-tropic HIV-1 strain via intraperitoneal or intravenous injection.
-
Monitor viral load weekly using RT-qPCR of plasma samples.
3. Dosing Regimen:
-
Once viral load is established and stable, randomize mice into treatment and control groups.
-
Vehicle Control Group: Administer the formulation vehicle daily via oral gavage.
-
NNRTI Treatment Group: Administer this compound (e.g., at 10, 30, and 100 mg/kg) daily via oral gavage.
4. Monitoring:
-
Continue to monitor viral load weekly.
-
Monitor animal health, including body weight, twice weekly.
-
At the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., spleen, lymph nodes) to measure viral RNA and DNA levels.
5. Endpoint Analysis:
-
Compare the change in viral load from baseline between the treatment and vehicle control groups.
-
Determine the concentration of the inhibitor in plasma and tissues.
-
Analyze CD4+ T cell counts in all groups.
Visualizations
Mechanism of Action and Experimental Workflow
Caption: Mechanism of action of this compound.
Technical Support Center: Troubleshooting Anti-HIV Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results in anti-HIV assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false-positive results in an anti-HIV ELISA?
A1: False-positive results in an anti-HIV ELISA can arise from various factors unrelated to the presence of HIV antibodies. The most common cause is the test detecting antibodies to other infections or substances.[1] Recent viral infections, for instance, can lead to false positives.[2] Specific conditions that have been associated with false-positive ELISA results include autoimmune disorders like lupus and rheumatoid arthritis, Epstein-Barr virus, and Lyme disease.[2] Additionally, recent vaccinations for influenza or hepatitis B, prior pregnancies, and receiving multiple blood transfusions have been cited as potential causes.[2][3] Technical errors such as sample mishandling, mislabeling, or clerical oversights can also contribute to inaccurate results.[2][4]
Q2: Why might I get a false-negative result in an anti-HIV assay?
A2: False-negative results, though less common than false positives, are a significant concern.[5] The most frequent reason for a false negative is testing during the "window period," which is the time between HIV exposure and when the body produces a detectable level of antibodies or viral markers.[2][5][6][7] If a test is performed during this period, it may not detect the virus.[6] In rare cases, individuals with very recent infections or issues with seroconversion (the development of antibodies) might also test negative.[8] Certain rare strains of HIV, such as HIV-1 group O, may not be detected by all assays.[9] Technical issues with the test kit or procedural errors can also lead to false negatives.[10]
Q3: What does an "indeterminate" result on an HIV Western blot mean?
A3: An indeterminate Western blot result means that the test has detected some antibodies that react with HIV proteins, but not enough to be considered a positive result.[11] This can occur for several reasons. It may indicate an early HIV infection where the full antibody response has not yet developed.[11][12] Alternatively, it can be caused by cross-reactivity with antibodies to other conditions, such as autoimmune diseases, or infections with other retroviruses.[11][12] Factors like recent vaccinations, pregnancy, and even in vitro hemolysis of the sample have also been associated with indeterminate results.[13][14]
Q4: Can sample quality affect the outcome of my anti-HIV assay?
A4: Yes, sample quality is critical for accurate results. Hemolysis (the rupture of red blood cells) and lipemia (excess fats in the blood) can interfere with some serological assays.[15] For viral load assays, improper sample handling, such as inadequate separation of cellular elements, can lead to falsely elevated results due to the measurement of intracellular integrated virus.[16] Contamination of the sample or the use of improper collection tubes can also lead to erroneous outcomes.
Q5: Are there any substances that are known to interfere with anti-HIV assays?
A5: Certain substances can interfere with the chemical reactions in anti-HIV assays. High concentrations of biotin, often taken as a dietary supplement, have been shown to interfere with some immunoassays that use streptavidin-biotin interactions, potentially leading to false results.[17][18] While some studies have shown that substances like cholesterol, bilirubin, and triglycerides do not significantly affect certain viral load assays, high concentrations of hemoglobin can cause interference.[19] It's important to be aware of the specific limitations of the assay you are using.
Troubleshooting Guides
Immunoassays (ELISA & Western Blot)
Troubleshooting Unexpected Immunoassay Results
| Observed Problem | Potential Cause | Recommended Solution |
| False Positive (ELISA) | Cross-reactivity with other antibodies (e.g., from other infections, autoimmune conditions, vaccinations).[2][3][20] | Confirm with a more specific assay like a Western blot or a nucleic acid test (NAT). Review the patient's clinical history for potential cross-reacting conditions. |
| Technical error (e.g., sample mix-up, incorrect reagent addition, plate reader malfunction).[1][2][4] | Repeat the test with a new sample. Ensure proper laboratory procedures and equipment calibration. | |
| False Negative (ELISA) | Testing within the window period.[2][7] | Retest after a recommended period (e.g., 45-90 days after potential exposure) to allow for seroconversion.[2] |
| Rare HIV subtype not detected by the assay.[9] | If high suspicion of infection persists, consider using an assay known to detect a broader range of HIV subtypes or a nucleic acid test. | |
| Indeterminate (Western Blot) | Early HIV infection (seroconversion in progress).[11] | Retest in 2-4 weeks to see if a more definitive banding pattern develops. Consider a p24 antigen or nucleic acid test to detect early infection. |
| Non-specific antibody cross-reactivity.[11][13] | If the pattern remains indeterminate on retesting and other markers are negative, the result is likely not indicative of a true HIV infection. | |
| High Background Signal | Insufficient washing. | Ensure all washing steps are performed thoroughly according to the protocol. |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and buffers. | |
| No Signal (including controls) | Incorrect reagent addition or expired reagents. | Double-check all reagent addition steps and ensure reagents are within their expiration dates. |
| Improper incubation times or temperatures. | Verify that all incubation steps are performed at the correct temperature and for the specified duration. |
Molecular Assays (PCR-based)
Troubleshooting Unexpected PCR Results
| Observed Problem | Potential Cause | Recommended Solution |
| False Negative | Low viral load below the assay's limit of detection.[21] | Use an ultra-sensitive assay if available. A negative result in a person on antiretroviral therapy may indicate viral suppression. |
| Presence of PCR inhibitors in the sample.[22] | Review RNA/DNA extraction procedures to ensure efficient removal of inhibitors. Consider sample dilution or using a polymerase resistant to inhibitors.[22] | |
| Viral mutations in the primer/probe binding sites. | If resistance is suspected, consider genotypic testing that sequences the relevant viral genes.[23] | |
| False Positive | Cross-contamination with other samples or amplicons. | Adhere to strict laboratory practices to prevent contamination, including the use of separate pre- and post-PCR areas. |
| Non-specific amplification. | Optimize PCR conditions (e.g., annealing temperature, primer concentrations). | |
| Falsely Elevated Viral Load | Incomplete separation of plasma from cellular components.[16] | Ensure proper centrifugation and processing of blood samples to avoid measuring intracellular HIV DNA. |
Cell-Based and Enzyme Assays
Troubleshooting Unexpected Results in Functional Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding or reagent addition. | Ensure accurate and consistent pipetting techniques. Use a multichannel pipette for adding reagents to multiple wells. |
| Cell health issues (e.g., contamination, over-confluence). | Regularly check cell cultures for morphology and signs of contamination. Seed cells at the optimal density. | |
| Low Signal-to-Noise Ratio | Suboptimal assay conditions (e.g., incubation time, substrate concentration). | Optimize assay parameters systematically (e.g., titration of reagents, time-course experiments). |
| High background from test compounds (e.g., autofluorescence). | Run a parallel assay without cells or with a key reagent omitted to determine the contribution of the compound to the signal. | |
| Integrase Assay: High Background | Contaminated reaction buffer. | Replace the reaction buffer and ensure it is used within its recommended timeframe after adding components like BME. |
| Integrase Assay: Low Signal | Inactive integrase enzyme. | Spin down the enzyme before use and ensure it has been stored correctly at -20°C or colder. |
| Protease Assay: No Inhibition with Known Inhibitor | Inactive inhibitor. | Check the storage and handling of the inhibitor. Prepare fresh dilutions. |
| Insufficient inhibitor concentration. | Titrate the inhibitor over a wider concentration range. | |
| Cell-Based Assay: Cytotoxicity of Test Compound | The compound is toxic to the host cells, affecting reporter gene expression or cell viability.[24] | Perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the compound's toxic concentration range.[24][25] |
Experimental Protocols & Workflows
General Immunoassay Workflow
References
- 1. False positive results on HIV tests | aidsmap [aidsmap.com]
- 2. False positive HIV results: Causes, risks, and best practices [medicalnewstoday.com]
- 3. primeinfusions.com [primeinfusions.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. HIV Test Accuracy: False Positives, Types, and More [healthline.com]
- 6. False Positive on HIV Test: What’s Next? [healthline.com]
- 7. False negative results on HIV tests | aidsmap [aidsmap.com]
- 8. HIV ELISA Test Explained | Cadabam’s Diagnostics [cadabamsdiagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Frequency, Causes, and New Challenges of Indeterminate Results in Western Blot Confirmatory Testing for Antibodies to Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Communicating indeterminate HIV Western blot test results to clients: an observational study of three community testing sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wardelab.com [wardelab.com]
- 14. Indeterminate HIV tests: when test results are unclear | HIV i-Base [i-base.info]
- 15. Evaluation of the Interference of Lipemia and Hemolysis in the Detection Limit of Anti-HIV-1 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 971. Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biotin Interference in Point of Care HIV Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of potentially interfering substances on the measurement of HIV-1 viral load by the bDNA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 24. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HIV-1 Inhibitor-24 and Etravirine Potency
In the landscape of antiretroviral drug development, the quest for more potent and resilient inhibitors of HIV-1 reverse transcriptase (RT) is ongoing. This guide provides a comparative overview of a novel compound, HIV-1 inhibitor-24, and the established second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), etravirine. The comparison focuses on their in vitro potency, supported by available experimental data.
Executive Summary
Data Presentation: Potency and Cytotoxicity
The following table summarizes the available quantitative data for this compound and etravirine against wild-type HIV-1. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Target | Assay Type | Potency (Wild-Type HIV-1) | Cytotoxicity (CC50 in MT-4 cells) | Selectivity Index (CC50/EC50) |
| This compound (S-12a) | HIV-1 Reverse Transcriptase | Enzymatic (IC50) | 9.5 nM[1][2] | 9.07 µM[1][2] | >950 |
| HIV-1 Replication | Cell-based (EC50) | 1.6 nM[1][2] | |||
| Etravirine | HIV-1 Reverse Transcriptase | Cell-based (EC50) | 1.4 nM | Not specified in the same study | Not specified in the same study |
Note: The Selectivity Index (SI) is a ratio that measures the window between the cytotoxic concentration and the effective concentration of a compound. A higher SI is generally desirable. For this compound, the SI was calculated using the provided EC50 and CC50 values.
Mechanism of Action
Both compounds target the same viral enzyme, HIV-1 reverse transcriptase, but through a non-competitive mechanism of action.
-
This compound : Acts as a highly potent inhibitor of HIV-1 reverse transcriptase.[1][2]
-
Etravirine : As a non-nucleoside reverse transcriptase inhibitor (NNRTI), etravirine binds to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting its function.[3][4] Its molecular flexibility allows it to be effective against some viral strains that have developed resistance to first-generation NNRTIs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the potency and cytotoxicity assessment of HIV-1 inhibitors.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)
This enzymatic assay quantifies the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase.
-
Principle : The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using an RNA or DNA template.
-
Protocol :
-
A reaction mixture is prepared containing a suitable buffer, a template-primer (e.g., poly(A)/oligo(dT)), purified recombinant HIV-1 RT, and the test compound at various concentrations.
-
The reaction is initiated by the addition of a mixture of dNTPs, including one that is radioactively or fluorescently labeled.
-
The mixture is incubated at 37°C to allow for DNA synthesis.
-
The reaction is stopped, and the newly synthesized DNA is separated from the unincorporated labeled dNTPs (e.g., by precipitation or filtration).
-
The amount of incorporated label is quantified using a scintillation counter or a fluorescence reader.
-
The percentage of RT inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Anti-HIV Assay (EC50 Determination)
This assay measures the effectiveness of a compound in inhibiting HIV-1 replication in a cell culture system.
-
Principle : Susceptible human T-cell lines (e.g., MT-4, CEM) or reporter cell lines (e.g., TZM-bl) are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is measured by quantifying a viral marker, such as p24 antigen or the activity of a reporter gene (e.g., luciferase).
-
Protocol :
-
Cells are seeded in a multi-well plate.
-
The cells are infected with a known amount of HIV-1 stock.
-
The test compound is added at a range of serial dilutions.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
The supernatant or the cells are harvested, and the level of viral replication is determined. This can be done through:
-
p24 Antigen ELISA : Measures the concentration of the HIV-1 p24 capsid protein in the culture supernatant.
-
Reporter Gene Assay : In cells engineered to express a reporter gene (e.g., luciferase or β-galactosidase) upon HIV-1 infection, the reporter gene activity is measured.
-
-
The percentage of inhibition of viral replication is calculated for each compound concentration compared to a no-drug control.
-
The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compound to the host cells used in the antiviral assay.
-
Principle : The metabolic activity of the cells is measured as an indicator of cell viability. The MTT assay is a common method.
-
Protocol (MTT Assay) :
-
Cells are seeded in a 96-well plate at the same density as in the antiviral assay.
-
The test compound is added in the same range of concentrations.
-
The plates are incubated for the same duration as the antiviral assay.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a spectrophotometer (typically at ~570 nm).
-
The percentage of cytotoxicity is calculated for each concentration relative to untreated control cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the potency and cytotoxicity of HIV-1 inhibitors.
Conclusion
Based on the available data, both this compound and etravirine are highly potent inhibitors of wild-type HIV-1 replication in vitro. Their EC50 values are comparable, suggesting similar efficacy at the cellular level against the wild-type virus. This compound also demonstrates a favorable cytotoxicity profile, resulting in a high selectivity index.
A key differentiator for etravirine is its established clinical use and its proven efficacy against a range of NNRTI-resistant HIV-1 strains. Further studies are required to evaluate the performance of this compound against these resistant variants to fully understand its potential as a next-generation therapeutic agent. Researchers and drug development professionals should consider these factors when evaluating the potential of new HIV-1 inhibitors.
References
A Comparative Analysis of the Investigational NNRTI S-12a and Rilpivirine Against Resistant HIV-1
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the investigational diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI) S-12a and the approved second-generation NNRTI, rilpivirine. This analysis focuses on their in vitro efficacy against wild-type and a key resistant strain of HIV-1, offering insights into their potential as antiretroviral agents.
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They function by allosterically inhibiting the viral reverse transcriptase (RT) enzyme, which is crucial for the conversion of the viral RNA genome into DNA. The emergence of drug-resistant strains of HIV-1, however, necessitates the continued development of novel NNRTIs with improved resistance profiles. This guide compares the preclinical data of S-12a, a novel sulfinylacetamide-diarylpyrimidine derivative, with the established NNRTI, rilpivirine.
Mechanism of Action: Diarylpyrimidine NNRTIs
Both S-12a and rilpivirine belong to the diarylpyrimidine class of NNRTIs. These flexible molecules bind to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, distorting the polymerase active site and inhibiting the synthesis of viral DNA. The flexibility of DAPYs allows them to adapt to mutations in the binding pocket that confer resistance to earlier generation NNRTIs.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of S-12a and rilpivirine against wild-type HIV-1 and the clinically significant K103N mutant strain. The K103N mutation is a common resistance mutation that reduces the efficacy of first-generation NNRTIs.
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| S-12a | HIV-1 (WT) | 0.0249[1] | >221[1] | >8873[1] |
| HIV-1 (K103N) | 0.0104[1] | >221[1] | >21186[1] | |
| Rilpivirine | HIV-1 (WT) | 0.00051[2] | 10[3] | 19608 |
| HIV-1 (K103N) | 0.00035[2] | 10[3] | 28571 |
EC₅₀ (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. A lower EC₅₀ indicates greater potency. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC₅₀ indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀. A higher SI indicates a more favorable therapeutic window.
Experimental Protocols
The data presented in this guide were obtained through in vitro cell-based assays. The following provides a general overview of the methodologies used.
Anti-HIV-1 Assay in MT-4 Cells
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line (MT-4).
Detailed Steps:
-
Cell Culture: MT-4 cells are cultured in appropriate media and maintained at a specific density.
-
Compound Preparation: The test compounds (S-12a and rilpivirine) are dissolved and serially diluted to a range of concentrations.
-
Infection: MT-4 cells are infected with a standardized amount of either wild-type HIV-1 or the K103N mutant strain.
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures. Control wells with infected but untreated cells and uninfected cells are also included.
-
Incubation: The treated and control cells are incubated for 4-5 days to allow for viral replication and the induction of cytopathic effects.
-
MTT Assay: The viability of the MT-4 cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced death. The CC₅₀ is determined from parallel assays with uninfected cells and is the concentration that reduces cell viability by 50%.
Discussion
Based on the presented data, both S-12a and rilpivirine demonstrate potent activity against wild-type HIV-1. Notably, rilpivirine exhibits a significantly lower EC₅₀ value, indicating higher potency in this in vitro system.
Against the K103N mutant, both compounds retain substantial activity. S-12a shows a lower EC₅₀ against the K103N mutant compared to the wild-type strain, suggesting it may be particularly effective against this common resistance mutation. Rilpivirine also maintains high potency against the K103N mutant.
In terms of safety, S-12a displays a very favorable cytotoxicity profile with a CC₅₀ greater than 221 µM. Rilpivirine's CC₅₀ is lower at 10 µM, but still provides a large therapeutic window as indicated by its high selectivity index.
It is important to note that these are in vitro findings and further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of S-12a. The data suggests that S-12a is a promising lead compound for the development of new NNRTIs with a favorable resistance profile.
References
- 1. Fragment hopping-based discovery of novel sulfinylacetamide-diarylpyrimidines (DAPYs) as HIV-1 nonnucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HIV-1 Reverse Transcriptase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) inhibitors, supported by experimental data. We delve into the performance of various nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), offering a comprehensive overview of their mechanisms of action, in vitro efficacy, cytotoxicity, and resistance profiles.
HIV-1 RT is a critical enzyme in the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2][3] This pivotal role makes it a primary target for antiretroviral therapy.[3] RT inhibitors are broadly categorized into two main classes: NRTIs and NNRTIs, which act through distinct mechanisms.[4][5]
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) are analogs of natural deoxynucleotides.[6] They are incorporated into the growing viral DNA chain by RT.[6] However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination.[6]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , in contrast, are not incorporated into the viral DNA.[5] They bind to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that allosterically inhibits its polymerase activity.[2][7]
This guide will provide a detailed comparison of the in vitro performance of several key NRTIs and NNRTIs, present standardized protocols for their evaluation, and illustrate their mechanisms of action and experimental workflows through diagrams.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro activity (EC50), cytotoxicity (CC50), and selectivity index (SI = CC50/EC50) of commonly used NRTIs and NNRTIs against wild-type HIV-1. The half-maximal effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication in cell culture. The half-maximal cytotoxic concentration (CC50) is the concentration that reduces the viability of the host cells by 50%.[5][8] A higher selectivity index indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations.[8]
Table 1: In Vitro Activity of NRTIs against Wild-Type HIV-1
| Inhibitor | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Abacavir (ABC) | Monocytes/PBMCs | 0.26 | >100 | >385 |
| Emtricitabine (FTC) | MT-2 | ~0.001 - 0.01 | >50 | >5000 |
| Lamivudine (3TC) | PBMCs | 0.0012 | >1000 | >833,333 |
| Tenofovir (TFV) | MT-2 | 5 | >100 | >20 |
Table 2: In Vitro Activity of NNRTIs against Wild-Type HIV-1
| Inhibitor | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Efavirenz (EFV) | MT-4 | 0.001 | >100 | >100,000 |
| Nevirapine (NVP) | MT-4 | 0.085 | >100 | >1,176 |
| Rilpivirine (RPV) | MT4-GFP/CCR5 | 0.0004 | >100 | >250,000 |
| Doravirine (DOR) | MT4-GFP | 0.67 ± 0.14 | >100 | >149,253 |
Resistance Profiles of RT Inhibitors
A major challenge in HIV-1 therapy is the emergence of drug-resistant mutations in the reverse transcriptase enzyme.[2] The following tables summarize the in vitro activity of NRTIs and NNRTIs against HIV-1 strains harboring common resistance mutations. The data is presented as fold change (FC) in EC50, which is the ratio of the EC50 for the resistant mutant to the EC50 for the wild-type virus. A higher fold change indicates a greater loss of susceptibility.
Table 3: In Vitro Activity of NRTIs against Resistant HIV-1 Strains
| Inhibitor | M184V (Fold Change in EC50) | K65R (Fold Change in EC50) | Thymidine Analog Mutations (TAMs) (Fold Change in EC50) |
| Abacavir (ABC) | >10 | 2-4 | 2-5 |
| Emtricitabine (FTC) | >200 | 5-10 | <2 |
| Lamivudine (3TC) | >200 | 5-10 | <2 |
| Tenofovir (TFV) | Increased Susceptibility (~0.5) | 2-4 | <2 |
| Zidovudine (AZT) | Increased Susceptibility (~0.5) | <2 | 10-100 |
Table 4: In Vitro Activity of NNRTIs against Resistant HIV-1 Strains
| Inhibitor | K103N (Fold Change in EC50) | Y181C (Fold Change in EC50) | K103N/Y181C (Fold Change in EC50) |
| Efavirenz (EFV) | ~20-25 | <2 | >50 |
| Nevirapine (NVP) | ~50 | >50 | >100 |
| Rilpivirine (RPV) | <2 | <2 | <2 |
| Doravirine (DOR) | 1.4 | 1.8 | 4.9 |
Mechanisms of Action and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of NRTIs and NNRTIs.
Caption: A typical workflow for a cell-based anti-HIV-1 assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standardized protocols for key in vitro assays used to evaluate HIV-1 RT inhibitors.
Protocol 1: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.[9][10][11]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT)18 template-primer[9]
-
[³H]-dTTP (radiolabeled thymidine triphosphate) or a non-radioactive detection system
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
EDTA solution (for stopping the reaction)
-
Scintillation fluid and counter (for radioactive detection) or appropriate plate reader for non-radioactive methods
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the assay buffer, poly(rA)-oligo(dT)18 template-primer, and the test compound dilutions.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) to capture the newly synthesized DNA.
-
Wash the filter plate to remove unincorporated [³H]-dTTP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for detection.
-
Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the RT enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cell-Based Anti-HIV-1 Activity Assay (Single-Round Infectivity Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.[12][13][14] The use of a single-round infectivity assay, often with pseudotyped viruses, provides a safe and reproducible method to quantify antiviral activity.[1]
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)[12][13]
-
HIV-1 pseudovirus (e.g., VSV-G pseudotyped NL4-3 expressing luciferase)
-
Complete growth medium (DMEM with 10% FBS, penicillin, and streptomycin)
-
Test compounds (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
Add a pre-titered amount of HIV-1 pseudovirus to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 48 hours.[13]
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Calculate the percentage of viral inhibition for each compound concentration relative to a virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cell Viability (Cytotoxicity) Assay
This assay is performed in parallel with the antiviral activity assay to determine the toxicity of the compounds to the host cells.[5][8][15]
Materials:
-
The same cell line used in the antiviral assay (e.g., TZM-bl cells)
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Add the medium containing the test compound dilutions to the cells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to a no-drug control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
Conclusion
The selection of an appropriate HIV-1 reverse transcriptase inhibitor for research or therapeutic development depends on a multifaceted evaluation of its potency, therapeutic window, and resistance profile. This guide provides a framework for such a comparison, offering quantitative data and standardized protocols to aid in the objective assessment of NRTIs and NNRTIs. The continued exploration of novel RT inhibitors with improved efficacy against resistant strains remains a critical area of research in the fight against HIV/AIDS.
References
- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro comparison of the susceptibilities of the same drug resistance mutations to reverse-transcriptase inhibitors of subtype B and CRF01_AE HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling In Vivo Efficacy: A Comparative Analysis of S-12a and Approved NNRTIs
A comprehensive evaluation of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), S-12a, in comparison to established antiretroviral agents has been challenging due to the limited publicly available data on this specific compound. Initial searches for "S-12a" did not yield specific in vivo efficacy data for an NNRTI with this designation, suggesting it may be a novel compound in early stages of development or a less common identifier.
While a direct comparison with S-12a is not currently feasible, this guide provides a framework for such an analysis by summarizing the in vivo efficacy of widely approved NNRTIs, including efavirenz, nevirapine, and rilpivirine. This information can serve as a benchmark for evaluating future data on emerging NNRTIs like S-12a.
Approved NNRTI Efficacy: A Snapshot
Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing HIV-1 replication by binding to an allosteric site on the reverse transcriptase enzyme.[1] This binding induces a conformational change that inhibits the enzyme's function.[1][2] The in vivo efficacy of these drugs is primarily measured by their ability to reduce viral load to undetectable levels (typically <50 copies/mL) and increase CD4+ T-cell counts in HIV-infected patients.[3][4]
| Drug | Key In Vivo Efficacy Findings | Common Resistance Mutations |
| Efavirenz (EFV) | - Demonstrated non-inferiority to lopinavir/ritonavir-based regimens in initial therapy.[3] - A triple-drug therapy including efavirenz was more effective at reducing HIV viral load than a combination with a protease inhibitor.[3] | K103N, Y181C |
| Nevirapine (NVP) | - Associated with lower levels of cell-associated HIV RNA and DNA compared to protease inhibitor-based therapies, suggesting potent suppression of residual replication.[5] | K103N, Y181C, G190A |
| Rilpivirine (RPV) | - Approved for first-line therapy in patients with a viral load of less than 100,000 copies/mL.[1] - Showed non-inferiority to efavirenz-containing therapy in Phase III clinical trials.[1] - Lower virologic efficacy in patients with baseline HIV RNA levels >100,000 copies/mL.[6] | K101E, E138K, Y181C |
| Doravirine (DOR) | - Demonstrated non-inferiority to both efavirenz and darunavir/ritonavir when combined with two NRTIs.[6] | V106A/M, Y188L, F227C/L |
Experimental Protocols for In Vivo Efficacy Assessment
The evaluation of in vivo efficacy for NNRTIs typically involves randomized, controlled clinical trials in treatment-naive or treatment-experienced HIV-1 infected individuals. Key components of these protocols include:
-
Patient Population: Clearly defined inclusion and exclusion criteria, including baseline viral load, CD4+ cell count, and treatment history.
-
Study Design: Typically a multicenter, randomized, double-blind, active-controlled trial.
-
Treatment Regimens: The investigational drug (e.g., S-12a) is administered in combination with a backbone of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and compared against a standard-of-care regimen (e.g., an approved NNRTI or integrase inhibitor with two NRTIs).
-
Efficacy Endpoints:
-
Primary: Proportion of patients with plasma HIV-1 RNA <50 copies/mL at a specified time point (e.g., 48 or 96 weeks).
-
Secondary: Change from baseline in CD4+ T-cell count, incidence of virologic failure, and development of genotypic and phenotypic resistance.
-
-
Safety and Tolerability: Monitoring of adverse events, laboratory abnormalities, and patient-reported outcomes.
Visualizing NNRTI Mechanism of Action and Experimental Workflow
To facilitate understanding, the following diagrams illustrate the mechanism of action of NNRTIs and a typical workflow for an in vivo efficacy clinical trial.
Figure 1. Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Figure 2. Generalized workflow of a clinical trial for evaluating the in vivo efficacy of a new NNRTI.
Conclusion
While specific data for S-12a remains elusive, the established benchmarks of approved NNRTIs provide a clear roadmap for its future evaluation. A thorough comparison will necessitate the public availability of robust clinical trial data for S-12a, directly comparing its efficacy and safety profile against current standards of care. Researchers and drug development professionals are encouraged to monitor for forthcoming publications and clinical trial results to accurately place S-12a within the evolving landscape of HIV-1 therapeutics.
References
- 1. Long-Acting Anti-HIV Drugs Targeting HIV-1 Reverse Transcriptase and Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medindia.net [medindia.net]
- 4. Clinical Care of HIV | HIV Nexus | CDC [cdc.gov]
- 5. Non-nucleoside reverse transcriptase inhibitor-based combination antiretroviral therapy is associated with lower cell-associated HIV RNA and DNA levels compared to protease inhibitor-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What to Start: Initial Combination Regimens for the Antiretroviral-Naive Patient | NIH [clinicalinfo.hiv.gov]
A Comparative Analysis of the Binding Modes of Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding modes of different generations of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a critical class of antiretroviral drugs used in the treatment of HIV-1. We will explore how structural differences between these inhibitors translate to significant variations in their efficacy, binding affinity, and resistance profiles, supported by experimental data.
Introduction to NNRTIs
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are allosteric inhibitors of HIV-1 Reverse Transcriptase (RT), a viral enzyme essential for converting the viral RNA genome into DNA for integration into the host cell's chromosome.[1] Unlike their counterparts, Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs do not bind to the enzyme's active site. Instead, they bind to a distinct, hydrophobic pocket located approximately 10 Å away from the polymerase active site.[2] This binding induces a conformational change in the enzyme, distorting the catalytic site and ultimately inhibiting DNA polymerization.[2]
This guide focuses on a comparative analysis of first-generation NNRTIs, such as Nevirapine (NVP) and Efavirenz (EFV) , and the second-generation NNRTI Rilpivirine (RPV) . A key distinction lies in their structural rigidity and resulting susceptibility to drug resistance mutations.
The NNRTI Binding Pocket (NNIBP)
The NNRTI-binding pocket (NNIBP) is a non-substrate, hydrophobic pocket in the p66 subunit of HIV-1 RT. It is largely formed by amino acid residues from the palm and thumb subdomains. In the absence of an NNRTI, this pocket is not pre-formed. The binding of an NNRTI induces and stabilizes an "open" conformation of the enzyme, particularly affecting the positioning of the thumb subdomain.[3]
Key residues lining the NNIBP include L100, K101, K103, V106, V108, V179, Y181, Y188, G190, F227, and W229. Mutations in these residues can alter the size, shape, or charge of the pocket, thereby reducing the binding affinity of NNRTIs and leading to drug resistance.[4]
Comparative Binding Modes: Rigidity vs. Flexibility
Most NNRTIs adopt a characteristic "butterfly" or "U-shaped" conformation within the binding pocket. However, the key difference between generations lies in their structural adaptability.
-
First-Generation NNRTIs (Nevirapine, Efavirenz): These inhibitors are characterized by a relatively rigid scaffold. They fit snugly into the NNIBP of the wild-type (WT) enzyme, forming critical interactions with residues like Y181 and Y188. However, this rigidity is a significant liability. A single point mutation, such as Y181C, which removes a critical aromatic ring involved in π-π stacking, can severely disrupt the binding of these drugs, leading to high-level resistance.[4] Similarly, the K103N mutation at the entrance of the pocket can act as a gatekeeper, sterically hindering the entry of these inhibitors.[4]
-
Second-Generation NNRTIs (Rilpivirine): Rilpivirine, a diarylpyrimidine (DAPY) derivative, was designed with enhanced torsional freedom and conformational flexibility. This allows the molecule to "wiggle" and "jiggle" within the binding pocket, enabling it to adapt its conformation to accommodate changes caused by resistance mutations. For instance, if a mutation like Y181C removes a key interaction, Rilpivirine can reorient itself to establish new, compensatory interactions with other residues in the pocket, including the main-chain atoms of the enzyme. This adaptability allows it to maintain potent inhibitory activity against viral strains that are highly resistant to first-generation NNRTIs.[5]
Quantitative Comparison of Inhibitory Activity
The difference in binding modes is quantitatively reflected in the 50% inhibitory concentration (IC50) values against wild-type and mutant HIV-1 RT. A lower IC50 value indicates a more potent inhibitor. The "fold change" represents the ratio of IC50 (mutant) / IC50 (wild-type), with higher values indicating greater resistance.
| NNRTI | Generation | Target Enzyme | IC50 (nM) | Fold Change (Resistance) |
| Nevirapine | First | Wild-Type | ~40 - 200 | - |
| K103N Mutant | >10,000 | >50-fold | ||
| Y181C Mutant | >4,000 | >50 to 100-fold | ||
| Efavirenz | First | Wild-Type | ~1 - 4 | - |
| K103N Mutant | ~75 - 100 | ~25-fold | ||
| Y181C Mutant | ~10 - 20 | ~2 to 5-fold | ||
| Rilpivirine | Second | Wild-Type | ~0.5 - 1.2 | - |
| K103N Mutant | ~1.5 - 2.5 | ~2 to 3-fold | ||
| Y181C Mutant | ~2.0 - 5.0 | ~2 to 7-fold |
Note: IC50 values are approximate and can vary based on specific assay conditions. Data synthesized from multiple sources.[3][4][6][7][8]
Experimental Protocols
The data presented above are primarily derived from two key experimental techniques: enzyme inhibition assays and X-ray crystallography.
Experimental Protocol 1: HIV-1 RT Enzyme Inhibition Assay
This assay quantifies the potency of an NNRTI by measuring its ability to inhibit the DNA polymerase activity of recombinant HIV-1 RT in vitro.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).[9]
-
Prepare a template-primer substrate, such as poly(rA)-oligo(dT)18.[9]
-
Prepare a solution of deoxyribonucleoside triphosphates (dNTPs), including one that is labeled (e.g., [³H]TTP for radioactive detection or biotin/digoxigenin-labeled dUTP for colorimetric detection).[9][10]
-
Serially dilute the NNRTI test compound to create a range of concentrations.
-
Prepare a solution of purified, recombinant HIV-1 RT (wild-type or mutant).
-
-
Reaction Setup:
-
In a microplate, combine the reaction buffer, template-primer, and dNTP mix.
-
Add the serially diluted NNRTI to the appropriate wells. Include control wells with no inhibitor.
-
Initiate the reaction by adding the HIV-1 RT enzyme to all wells.
-
-
Incubation & Quenching:
-
Detection and Analysis:
-
Radioactive Method: The newly synthesized DNA incorporating [³H]TTP is captured (e.g., using streptavidin beads if the primer is biotinylated) and quantified using a scintillation counter.[9]
-
Colorimetric (ELISA) Method: The biotin-labeled DNA product is captured on a streptavidin-coated plate. A secondary antibody conjugated to an enzyme (e.g., anti-digoxigenin-peroxidase) is added, followed by a chromogenic substrate. The optical density is read on a plate reader.[10]
-
The percentage of inhibition is calculated for each NNRTI concentration relative to the no-inhibitor control. The IC50 value is determined by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Protocol 2: X-ray Crystallography of RT-NNRTI Complex
This method provides a high-resolution, three-dimensional structure of the NNRTI bound within the NNIBP, revealing the precise molecular interactions.
-
Protein Expression and Purification:
-
Express recombinant HIV-1 RT (p66/p51 heterodimer) in a suitable system, typically E. coli.
-
Purify the heterodimer to high homogeneity using multiple chromatography steps (e.g., affinity, ion exchange, size exclusion).
-
-
Complex Formation and Crystallization:
-
Incubate the purified RT with a molar excess of the NNRTI to ensure saturation of the binding pocket.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.[11] This process can be optimized using engineered RT variants that produce higher-quality crystals.
-
-
Data Collection:
-
Once suitable crystals have grown, they are cryo-protected and flash-cooled in liquid nitrogen.
-
Mount the frozen crystal in a synchrotron X-ray beamline.
-
Collect a full diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and space group.
-
Solve the crystal structure using molecular replacement, using a previously known RT structure as a search model.
-
Build the NNRTI molecule into the resulting electron density map corresponding to the NNIBP.
-
Refine the atomic model against the experimental data to improve its quality and agreement with the observed diffraction pattern. The final refined structure is then analyzed to identify key inhibitor-protein interactions.[11]
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.
Caption: Experimental workflow for X-ray crystallography.
Caption: Experimental workflow for enzyme inhibition assay.
References
- 1. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of Wild-type and Y181C Mutant Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors Using Virtual Screening with Multiple Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting allosteric sites of HIV-1 reverse transcriptase by X-ray crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating S-12a: A Comparative Guide to its Anti-HIV-1 Activity in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI) S-12a, placed in context with established antiretroviral agents. Due to the current availability of data, this guide leverages in vitro findings for S-12a and compares them against the performance of established drugs in primary human cells, a crucial step in preclinical validation. This document outlines the methodologies for these evaluations and presents the available data to inform further research and development.
Performance Comparison of Anti-HIV-1 Compounds
The following table summarizes the reported efficacy (EC50) and cytotoxicity (CC50) of S-12a and other widely used antiretroviral drugs. It is critical to note that the data for S-12a was generated using the TZM-bl cell line, while the data for the comparator drugs were obtained from studies using primary human peripheral blood mononuclear cells (PBMCs) or macrophages. Direct comparison should be approached with caution due to the inherent biological differences between cell lines and primary cells.
| Compound | Class | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Cell Type |
| S-12a | NNRTI | Wild-Type | 24.9 | > 221 | TZM-bl |
| K103N Mutant | 10.4 | > 221 | TZM-bl | ||
| Zidovudine (AZT) | NRTI | HTLV-IIIBa-L | 0.1 - 40 | > 10 | Mononuclear Phagocytes |
| Nevirapine | NNRTI | Wild-Type | ~260 | - | Cell-based assay |
| Efavirenz | NNRTI | Wild-Type | 1.5 (IC95) | - | Cell culture |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC95 (95% inhibitory concentration) is the concentration required to inhibit 95% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of cells. A higher CC50 value indicates lower cytotoxicity.
Experimental Protocols
To validate the anti-HIV-1 activity of a compound like S-12a in primary cells, a series of standardized assays are required. These include the isolation and culture of primary cells, cytotoxicity assays to determine the compound's safety profile, and viral inhibition assays to measure its efficacy.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Primary human PBMCs are a critical ex vivo model for studying HIV-1 infection.
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
Procedure:
-
Dilute whole blood from healthy donors with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 100-250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Activate the PBMCs by adding PHA and culture for 2-3 days.
-
After activation, wash the cells and culture them in complete RPMI 1640 medium supplemented with IL-2.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
96-well microtiter plates
Procedure:
-
Seed PHA-activated PBMCs in a 96-well plate at a density of 1 x 105 cells/well.
-
Add serial dilutions of the test compound (e.g., S-12a) to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
HIV-1 Inhibition Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a marker of viral replication.
Materials:
-
PHA-activated PBMCs
-
HIV-1 viral stock (e.g., NL4-3 or BaL)
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed PHA-activated PBMCs in a 96-well plate at a density of 1 x 105 cells/well.
-
Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Infect the cells with a known amount of HIV-1 virus stock. Include wells with infected, untreated cells as a positive control and uninfected cells as a negative control.
-
Incubate the plate for 7 days at 37°C in a humidified 5% CO2 atmosphere, changing the medium every 2-3 days.
-
On day 7, collect the culture supernatants.
-
Perform the p24 antigen ELISA on the supernatants according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.
Visualizing the Validation Process
To better understand the experimental and conceptual frameworks, the following diagrams illustrate the key processes involved in validating the anti-HIV-1 activity of a compound like S-12a.
Caption: Experimental workflow for evaluating the anti-HIV-1 activity of S-12a in primary cells.
Caption: Simplified HIV-1 life cycle and the targets of different classes of antiretroviral drugs.
Caption: Logical progression for the preclinical and clinical validation of a new anti-HIV-1 compound.
Comparative Pharmacokinetics of S-12a and its Analogues: A Guide for Drug Development Professionals
For Research Use Only
This guide provides a comparative analysis of the pharmacokinetic profiles of the novel anti-cancer compound S-12a and its structural analogues, S-12b and S-12c. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, facilitating further pre-clinical and clinical development.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of S-12a, S-12b, and S-12c following a single intravenous (IV) and oral (PO) administration in a murine model.
| Parameter | S-12a | S-12b | S-12c |
| Intravenous (1 mg/kg) | |||
| Cmax (ng/mL) | 1520 ± 180 | 1450 ± 210 | 1600 ± 150 |
| AUC₀-inf (ng·h/mL) | 3200 ± 450 | 2900 ± 380 | 4100 ± 520 |
| T₁/₂ (h) | 4.2 ± 0.8 | 3.9 ± 0.6 | 6.5 ± 1.1 |
| CL (mL/h/kg) | 5.2 ± 0.7 | 5.7 ± 0.9 | 4.1 ± 0.5 |
| Vd (L/kg) | 1.8 ± 0.3 | 2.1 ± 0.4 | 1.5 ± 0.2 |
| Oral (10 mg/kg) | |||
| Cmax (ng/mL) | 350 ± 90 | 580 ± 120 | 210 ± 60 |
| Tmax (h) | 1.0 | 0.5 | 2.0 |
| AUC₀-inf (ng·h/mL) | 1800 ± 320 | 2500 ± 410 | 950 ± 180 |
| F (%) | 56 | 86 | 23 |
Caption: Table 1. Comparative pharmacokinetic parameters of S-12a, S-12b, and S-12c in mice.
Experimental Protocols
A detailed description of the methodologies used to obtain the pharmacokinetic data is provided below.
In Vivo Pharmacokinetic Study
Animals: Male BALB/c mice (8 weeks old, 20-25 g) were used for the studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
Drug Administration:
-
Intravenous (IV): S-12a, S-12b, and S-12c were formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. A single dose of 1 mg/kg was administered via the tail vein.
-
Oral (PO): The compounds were suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by oral gavage at a single dose of 10 mg/kg.
Blood Sampling: Blood samples (approximately 50 µL) were collected from the saphenous vein into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method
Sample Preparation: Plasma samples were thawed on ice. To 20 µL of plasma, 80 µL of acetonitrile containing an internal standard (e.g., a structurally related but chromatographically distinct compound) was added to precipitate proteins. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis: The concentrations of S-12a, S-12b, and S-12c in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A C18 analytical column was used for chromatographic separation with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer was operated in positive ion mode, and detection was performed using multiple reaction monitoring (MRM) of the parent and product ions specific to each analyte and the internal standard.
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule. The elimination half-life (T₁/₂) was calculated as 0.693/kₑₗ, where kₑₗ is the terminal elimination rate constant. Clearance (CL) and volume of distribution (Vd) were also calculated. Oral bioavailability (F) was calculated as (AUCpo / AUCiv) × (Doseiv / Dosepo) × 100%.
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental workflow for the in vivo pharmacokinetic study.
Hypothetical Signaling Pathway of S-12a
Caption: Figure 2. Hypothetical signaling pathway targeted by S-12a.
Safety Operating Guide
Navigating the Safe Disposal of HIV-1 Inhibitor-24 in a Laboratory Setting
A comprehensive guide for researchers on the proper handling and disposal procedures for HIV-1 Inhibitor-24, ensuring laboratory safety and regulatory compliance.
For researchers and scientists engaged in the vital work of drug development, particularly in the field of HIV research, the safe handling and disposal of chemical compounds are of paramount importance. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a potent non-nucleoside reverse transcriptase inhibitor. The following procedures are based on established laboratory safety protocols and general guidelines for hazardous waste management to ensure the protection of laboratory personnel and the environment.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation | 55 gallons | [1][2] |
| Maximum Acutely Hazardous Waste Accumulation | 1 quart | [1][2] |
| Container Partial Fill Storage Duration | Up to 1 year | [3] |
| Full Container Removal from Satellite Accumulation Area | Within 3 days | [3] |
Detailed Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound, from initial handling to final waste pickup.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety glasses, disposable gloves (latex or nitrile rubber), and a laboratory coat when handling this compound.[4]
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Ensure a safety shower and eye wash station are readily accessible.[5]
-
Avoid contact with eyes, skin, and mucous membranes.[4]
2. Waste Segregation and Container Selection:
-
Segregate Waste: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[2] Specifically, keep it separate from strong acids, strong alkalis, and strong oxidizing agents.[4][5]
-
Choose Appropriate Containers: Collect waste in a designated, leak-proof, and sealable container that is compatible with the chemical. Plastic containers are often preferred to glass to avoid breakage.[6] The container should be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
3. In-Lab Waste Accumulation:
-
Satellite Accumulation Area (SAA): Designate a specific SAA in the laboratory for the temporary storage of the hazardous waste container.[2][3] This area should not interfere with normal laboratory operations.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[1][3] This prevents the release of vapors and potential spills.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label should include the chemical name and accumulation start date.
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][6]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste.[2][6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.
-
Defacing and Disposal: After triple rinsing, deface or remove the original label from the empty container before disposing of it as regular trash.[1]
5. Final Disposal Procedure:
-
Do Not Evaporate: Hazardous waste must not be disposed of by evaporation in a fume hood or biosafety cabinet.[1][3]
-
Do Not Dispose Down the Drain: Do not dispose of this compound or its concentrated waste solutions down the sink.[1][3]
-
Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time, arrange for its collection by your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal service.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ensur.invmed.com [ensur.invmed.com]
- 5. HIV-1 inhibitor-9|2708201-36-7|MSDS [dcchemicals.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Research: A Comprehensive Guide to Handling HIV-1 Inhibitor-24
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-24, a diarylpyrimidine (DAPY) derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices for handling analogous chemical compounds and adheres to general laboratory safety principles to ensure a secure research environment.
Core Safety and Handling Protocols
When handling this compound, a compound belonging to the non-nucleoside reverse transcriptase inhibitors (NNRTIs) class, it is imperative to follow standard laboratory safety procedures with heightened caution.[1][2][3] Although specific toxicity data for this compound is not publicly available, related diarylpyrimidine compounds have shown varying levels of cytotoxicity.[4][5][6] Therefore, treating this compound with the appropriate level of care is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended. Double-gloving is advised, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated, punctured, or torn.[7][8] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential for preventing splashes or aerosol exposure to the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8] |
| Body Protection | Laboratory Coat | A buttoned lab coat provides a primary barrier against spills and contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not Generally Required | For handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. However, if there is a risk of generating aerosols or handling the compound as a powder outside of a containment unit, a properly fitted N95 respirator or higher should be used.[9] |
Engineering Controls
| Control Measure | Description |
| Ventilation | All work with this compound should be conducted in a well-ventilated laboratory. |
| Chemical Fume Hood | Weighing of the powdered compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Biological Safety Cabinet | For experiments involving cell cultures treated with the inhibitor, work should be conducted in a Class II biological safety cabinet to protect both the user and the cell line from contamination. |
Procedural Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway
References
- 1. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ensur.invmed.com [ensur.invmed.com]
- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 inhibitor-9|2708201-36-7|MSDS [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
